Lenalidomide-C4-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22;/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGHLNCBGNJWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lenalidomide-C4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide-C4-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). As a derivative of lenalidomide (B1683929), it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this molecule into a PROTAC, researchers can hijack the cell's natural protein disposal system to selectively degrade target proteins implicated in various diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and relevant experimental protocols for its application in drug discovery and development.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These bifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Lenalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase. This compound is a specifically designed derivative featuring a four-carbon alkyl linker with a terminal amine group. This amine functionality provides a convenient attachment point for conjugating a target protein ligand, making it a versatile tool for PROTAC synthesis.
Chemical Properties and Data
This section summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Synonyms | Cereblon ligand 1 hydrochloride; E3 ligase Ligand-Linker Conjugates 32 hydrochloride | [1] |
| Molecular Formula | C₁₇H₂₂ClN₃O₃ | [2] |
| Molecular Weight | 351.83 g/mol | [2] |
| CAS Number | 2435715-90-3 | [3] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [4] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Mechanism of Action
The primary function of this compound is to act as the CRBN-recruiting element within a PROTAC. The lenalidomide moiety binds to the thalidomide-binding pocket of CRBN. When incorporated into a PROTAC, this binding event brings the entire PROTAC-target protein complex into proximity with the CRBN E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Synthesis
General Synthetic Scheme:
-
Protection of the amine: The terminal amine of a 4-carbon linker (e.g., 4-bromobutylamine) is protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).
-
Alkylation of Lenalidomide: Lenalidomide is reacted with the protected linker (e.g., N-Boc-4-bromobutylamine) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., NMP) at an elevated temperature.
-
Deprotection: The protecting group is removed from the terminal amine, typically under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt of the final product.
Quantitative Data
While specific binding affinity data (e.g., Kd) for this compound to CRBN is not explicitly available in the provided search results, its effectiveness as a CRBN ligand is demonstrated through its use in potent PROTACs. For instance, a PROTAC (referred to as compound 24 or BETd-260) utilizing a lenalidomide-based ligand was shown to have significant anti-proliferative activity in acute leukemia cell lines.
| PROTAC (using Lenalidomide-based ligand) | Cell Line | IC₅₀ (nM) | Reference |
| Compound 24 (BETd-260) | RS4;11 | 0.98 | [1] |
| Compound 24 (BETd-260) | MOLM-13 | 13.7 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization and application of this compound in PROTAC development.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a general guideline for assessing the degradation of a target protein induced by a PROTAC synthesized using this compound.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cereblon Binding Assay (General Protocol Outline)
Determining the binding affinity of this compound to CRBN is crucial. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be employed.
6.2.1. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Procedure Outline:
-
Sample Preparation: Prepare a solution of purified recombinant CRBN protein in a suitable buffer. Prepare a solution of this compound in the same buffer.
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
6.2.2. Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics and affinity data.
Procedure Outline:
-
Chip Preparation: Immobilize purified recombinant CRBN onto a suitable sensor chip.
-
Binding Analysis:
-
Flow a series of concentrations of this compound over the sensor chip surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its well-defined structure, with a readily functionalizable amine linker, allows for the systematic synthesis of novel protein degraders. The experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and activity of this important E3 ligase ligand and the PROTACs derived from it. Further investigation into its specific binding kinetics and the optimization of linkers will continue to advance the field of targeted protein degradation.
References
A Technical Guide to the Mechanism of Action of Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the mechanism of action of Lenalidomide-C4-NH2 hydrochloride, a critical Cereblon (CRBN) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). This guide outlines its core biochemical function, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
This compound is a derivative of lenalidomide (B1683929), functionalized with a C4-amine linker. This linker serves as an attachment point for a ligand that binds to a target protein, thereby forming a PROTAC. The fundamental mechanism of action of the lenalidomide moiety is to act as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3]
The core steps of this mechanism are as follows:
-
Binding to Cereblon: The glutarimide (B196013) ring of the lenalidomide component of the molecule binds to a specific hydrophobic pocket within the thalidomide-binding domain of Cereblon, which is a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[4][5]
-
Formation of a Ternary Complex: In the context of a PROTAC, the this compound moiety recruits the CRL4^CRBN^ complex. Simultaneously, the other end of the PROTAC binds to the target protein of interest (POI). This results in the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase complex.
-
Ubiquitination of the Target Protein: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its elimination from the cell.[1][2]
This mechanism of "hijacking" the cell's natural protein disposal system allows for the targeted degradation of proteins that may be difficult to inhibit with traditional small molecules.
Quantitative Data: Binding Affinities and Cellular Potency
Table 1: Binding Affinities of Lenalidomide and Analogs to Cereblon
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |
| Lenalidomide | ~178 nM | ~2 µM | Not Specified, Competitive Binding Assay | [6],[7] |
| Pomalidomide | ~157 nM | - | Not Specified | [6] |
| Thalidomide (B1683933) | ~250 nM | - | Not Specified | [6] |
The utility of this compound is demonstrated by its incorporation into potent PROTACs.
Table 2: Cellular Potency of a PROTAC Utilizing Lenalidomide-C4-NH2 (Compound 24)
| Cell Line | IC50 | Description | Reference |
| RS4;11 | 0.98 nM | Acute Leukemia Cell Line | [8] |
| MOLM-13 | 13.7 nM | Acute Leukemia Cell Line | [8] |
Signaling Pathways
The primary signaling pathway initiated by this compound is the ubiquitin-proteasome pathway, leading to the degradation of neosubstrates. The parent compound, lenalidomide, is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1][2][3][9] The degradation of these substrates is central to its therapeutic effects in multiple myeloma and other hematological malignancies.[3][9]
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Degradation: A Technical Guide to Lenalidomide-C4-NH2 Hydrochloride in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2][3] A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to facilitate the ubiquitination of the target protein. Lenalidomide (B1683929), an immunomodulatory drug, and its derivatives are prominent ligands that recruit the Cereblon (CRBN) E3 ligase.[4][5] This guide provides an in-depth technical overview of Lenalidomide-C4-NH2 hydrochloride, a key building block for constructing potent and selective PROTACs. We will delve into its core function, present quantitative data on its performance, detail essential experimental protocols, and visualize the underlying biological and experimental workflows.
Core Function of Lenalidomide-C4-NH2 in PROTACs
This compound serves as the CRBN-recruiting moiety in a PROTAC.[6] The lenalidomide portion binds to the thalidomide-binding domain of CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][7] The "-C4-NH2 hydrochloride" part of the molecule represents a four-carbon linker terminating in an amine group (provided as a hydrochloride salt for improved stability and solubility). This amine group provides a crucial attachment point for conjugating the lenalidomide moiety to a linker, which is in turn connected to a ligand that binds the protein of interest.[6][8]
By tethering a POI-binding ligand to lenalidomide, the resulting PROTAC molecule can induce the formation of a ternary complex between the POI and the CRBN E3 ligase.[9] This proximity-induced event leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The choice of the E3 ligase ligand and the nature of the linker can significantly influence the efficacy, selectivity, and physicochemical properties of the final PROTAC degrader.[10]
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used for this evaluation are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for representative lenalidomide-based PROTACs targeting various proteins.
Table 1: Degradation Efficiency of Lenalidomide-Based PROTACs Targeting BRD4
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 4 | Lenalidomide | BRD4 | Not Specified | pM range | >90 | [4] |
| Compound 21 | Lenalidomide | BRD4 | THP-1 | 810 | Not Specified | [11][12] |
| dBET1 | Lenalidomide | BRD4 | Not Specified | 78.8 | Not Specified | [13] |
Table 2: Binding Affinities of Lenalidomide and its Analogs to Cereblon (CRBN)
| Ligand | Binding Target | Assay Method | Binding Affinity (Kd or IC50) | Reference |
| Lenalidomide | CRBN-DDB1 complex | Isothermal Titration Calorimetry (ITC) | Kd: 0.64 µM | [2] |
| Lenalidomide | CRBN-DDB1 complex | Fluorescence Polarization (FP) | Ki: 177.80 nM | [14] |
| Lenalidomide | CRBN in U266 cell extracts | Affinity Bead Pulldown | IC50: ~2 µM | [15][16] |
| YJ1b (Lenalidomide analog) | CRBN | TR-FRET | IC50: 0.206 µM | [17] |
Experimental Protocols
The development and characterization of lenalidomide-based PROTACs involve a series of critical experiments. Below are detailed methodologies for key assays.
Synthesis of a Lenalidomide-Based PROTAC
This protocol describes a general method for synthesizing a lenalidomide-based PROTAC using this compound and a POI ligand containing a carboxylic acid for amide bond formation.
Materials:
-
This compound
-
POI-linker-COOH
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or similar peptide coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve POI-linker-COOH (1.0 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.5 eq) to neutralize the hydrochloride salt.
-
Add the activated POI-linker-COOH solution to the Lenalidomide-C4-NH2 solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR spectroscopy.[8][18]
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[19]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[20]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[1][10]
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components: 10X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the purified POI, and the purified CRL4-CRBN E3 ligase complex.
-
PROTAC Addition: Add the lenalidomide-based PROTAC to the reaction mixture at the desired concentration. Include a DMSO vehicle control.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species.[1][21]
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex.[9][13]
Procedure:
-
Reagents: Use a tagged POI (e.g., GST-tagged) and a tagged CRBN-DDB1 complex (e.g., His-tagged). Utilize terbium-labeled anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).
-
Assay Plate Setup: In a microplate, add the tagged POI, tagged CRBN-DDB1 complex, and serial dilutions of the PROTAC.
-
Antibody Addition: Add the donor and acceptor antibody pair to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation and antibody binding.
-
Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[13]
Visualizations
Signaling and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to lenalidomide-based PROTACs.
Caption: Mechanism of action for a lenalidomide-based PROTAC.
Caption: A typical workflow for the development of lenalidomide-based PROTACs.
Conclusion
This compound is a cornerstone in the development of a significant class of PROTACs that recruit the Cereblon E3 ligase. Its utility lies in its proven ability to effectively hijack the CRBN complex for targeted protein degradation. A thorough understanding of its role, coupled with robust quantitative analysis and well-defined experimental protocols, is paramount for the successful design and optimization of novel PROTAC therapeutics. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers to advance their targeted protein degradation programs and unlock the full potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
An In-Depth Technical Guide to the Interaction of Cereblon E3 Ligase with Lenalidomide and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between the Cereblon (CRBN) E3 ubiquitin ligase and the immunomodulatory agent lenalidomide (B1683929), with a specific focus on its derivative, Lenalidomide-C4-NH2 hydrochloride. It is intended to be a resource for researchers and professionals in the fields of oncology, immunology, and drug discovery, particularly those engaged in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action, summarizes key quantitative binding data, provides detailed experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.
Introduction: Cereblon as a Target for Therapeutic Intervention
Cereblon (CRBN) is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins, thereby regulating a multitude of physiological processes. The therapeutic potential of targeting CRBN was serendipitously discovered through the study of thalidomide (B1683933) and its more potent, safer analogs, lenalidomide and pomalidomide. These molecules, collectively known as immunomodulatory drugs (IMiDs), function as "molecular glues," effectively reprogramming the substrate specificity of the CRL4^CRBN^ complex.
Lenalidomide exerts its therapeutic effects by binding directly to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[2] This binding event induces a conformational change in CRBN, creating a novel protein-protein interaction surface. This new surface facilitates the recruitment of specific "neosubstrates" that are not normally targeted by the CRL4^CRBN^ ligase. The primary neosubstrates responsible for the anti-myeloma and immunomodulatory effects of lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] Upon recruitment to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[6]
The targeted degradation of IKZF1 and IKZF3 has profound downstream consequences, including the inhibition of multiple myeloma cell growth and the enhancement of T-cell activity.[7][8] This unique mechanism of action has established CRBN as a key target for the development of novel therapeutics, most notably PROTACs. PROTACs are bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ligase, connected by a chemical linker. This compound is a derivative of lenalidomide that incorporates a C4-amine linker, making it a valuable building block for the synthesis of CRBN-recruiting PROTACs.[9] These PROTACs can then be used to induce the degradation of a wide range of disease-causing proteins.
Quantitative Data on Ligand-Cereblon Interaction
The binding affinity of lenalidomide and its analogs to CRBN is a critical determinant of their biological activity. Various biophysical techniques have been employed to quantify this interaction. The following table summarizes key binding affinity data from the literature. It is important to note that absolute values can vary depending on the specific assay conditions, protein constructs, and methodologies used.
| Compound | Assay Method | Protein Construct | Binding Affinity (Kd or IC50) | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Full-length CRBN-DDB1 | 0.64 µM (Kd) | [2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN Thalidomide-Binding Domain (TBD) | 6.7 µM (Kd) | [2] |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN | 177.80 nM (Ki) | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | CRBN Thalidomide-Binding Domain (TBD) | 14.7 µM (Kd) | [2] |
| Pomalidomide | Competitive Titration | hsDDB1-hsCRBN | 156.60 nM (Ki) | [1] |
| Lenalidomide-C4-NH2 (as part of a PROTAC) | Not specified | Not specified | 0.98 nM and 13.7 nM (IC50 in cell lines) | [9] |
Note: The IC50 values for the Lenalidomide-C4-NH2-based PROTAC reflect the potency of the entire degrader molecule in a cellular context, not the direct binding affinity of the warhead to CRBN.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between CRBN E3 ligase and lenalidomide or its derivatives.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of lenalidomide to induce the ubiquitination of a neosubstrate, such as IKZF1 or IKZF3, by the CRL4^CRBN^ complex.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human CRL4^CRBN^ complex (CRBN, DDB1, CUL4A, RBX1)
-
Recombinant human ubiquitin
-
Recombinant human substrate protein (e.g., IKZF1 or IKZF3)
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Lenalidomide or this compound dissolved in DMSO
-
SDS-PAGE loading buffer
-
Primary antibodies against the substrate protein and ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Prepare a master mix containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), CRL4^CRBN^ complex (e.g., 200 nM), ubiquitin (e.g., 10 µM), and substrate protein (e.g., 1 µM) in ubiquitination reaction buffer.
-
Aliquot the master mix into separate reaction tubes.
-
Add lenalidomide (or its derivative) or DMSO (vehicle control) to the respective tubes to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Initiate the reactions by adding ATP to a final concentration of 5 mM.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Terminate the reactions by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies against the substrate to detect its ubiquitinated forms (visible as a high molecular weight smear or distinct bands) and an anti-ubiquitin antibody to confirm polyubiquitination.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a ligand to CRBN within living cells, providing a quantitative measure of target engagement.
Materials:
-
HEK293T cells
-
NanoLuc®-CRBN fusion vector and a fluorescent CRBN tracer (e.g., BODIPY-lenalidomide)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Lenalidomide or this compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals (e.g., GloMax® Discover System)
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-CRBN fusion vector.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compound (lenalidomide or derivative) in Opti-MEM®.
-
Add the fluorescent tracer to the cells at a predetermined optimal concentration.
-
Immediately add the serially diluted test compounds to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions, including the extracellular inhibitor.
-
Add the detection reagent to all wells.
-
Read the donor (450 nm) and acceptor (610 nm) emission signals on a luminometer.
-
Calculate the BRET ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value, which reflects the compound's binding affinity in a cellular environment.
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the anti-proliferative effect of CRBN modulators on cancer cell lines, such as multiple myeloma cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lenalidomide or this compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the multiple myeloma cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compounds to the wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate at 37°C in a CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Signaling Pathways and Visualizations
The interaction of lenalidomide with CRBN initiates a cascade of events that ultimately leads to the observed therapeutic effects. The following diagrams, generated using the DOT language for Graphviz, illustrate these key processes.
Core Mechanism of Action
This diagram illustrates the fundamental interaction between lenalidomide, Cereblon, and the neosubstrates IKZF1 and IKZF3.
Caption: Lenalidomide-mediated recruitment of IKZF1/3 to the CRL4^CRBN^ complex.
Downstream Signaling in Multiple Myeloma
This diagram outlines the key downstream effects of IKZF1 and IKZF3 degradation in multiple myeloma cells.
Caption: Downstream effects of IKZF1/3 degradation in multiple myeloma.
Immunomodulatory Effect on T-Cells
This diagram illustrates how the degradation of IKZF3 in T-cells leads to increased IL-2 production.
Caption: Mechanism of lenalidomide-induced IL-2 production in T-cells.
Experimental Workflow for PROTAC Development
This diagram shows a typical workflow for the development and characterization of a PROTAC utilizing a this compound warhead.
Caption: Workflow for the development of a Lenalidomide-C4-NH2-based PROTAC.
Conclusion
The interaction between lenalidomide and Cereblon E3 ligase represents a paradigm-shifting mechanism of action in cancer therapy. By acting as a molecular glue, lenalidomide redirects the ubiquitin-proteasome system to degrade previously "undruggable" transcription factors, leading to potent anti-myeloma and immunomodulatory effects. The development of derivatives such as this compound has further expanded the therapeutic potential of this interaction, enabling the creation of PROTACs capable of targeting a vast array of disease-relevant proteins for degradation. A thorough understanding of the quantitative aspects of this interaction, coupled with robust experimental methodologies, is essential for the continued development of this exciting class of therapeutics. This guide provides a foundational resource to aid researchers in this endeavor.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Lenalidomide-C4-NH2 Hydrochloride for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design of many effective PROTACs is the recruitment of an E3 ubiquitin ligase. Lenalidomide (B1683929) and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. This technical guide provides an in-depth overview of Lenalidomide-C4-NH2 hydrochloride, a key building block for constructing CRBN-recruiting PROTACs. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present quantitative data to guide researchers in the development of novel protein degraders.
Introduction to Targeted Protein Degradation and PROTACs
Conventional therapeutics, such as small molecule inhibitors and monoclonal antibodies, function by inhibiting the activity of a target protein. In contrast, TPD strategies aim to completely remove the target protein from the cell. PROTACs achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Lenalidomide is an immunomodulatory drug that functions as a "molecular glue" to induce the degradation of specific neosubstrates by the CRL4^CRBN^ E3 ubiquitin ligase complex. This inherent ability to recruit CRBN has made lenalidomide and its analogues invaluable components in the design of PROTACs. This compound provides a lenalidomide core functionalized with a C4 amine linker, allowing for its covalent attachment to a ligand for a specific POI.
Mechanism of Action
A PROTAC constructed with this compound mediates the degradation of a target protein through the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its specific ligand) and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex (via the lenalidomide moiety). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation.
Quantitative Data
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The anti-proliferative effects are measured by the IC50 value. The following table summarizes quantitative data for a BET-targeting PROTAC (Compound 24) synthesized using a lenalidomide-based ligand.[1]
| Parameter | Cell Line | Value |
| IC50 | RS4;11 (Acute Leukemia) | 0.98 nM |
| MOLM-13 (Acute Leukemia) | 13.7 nM |
Note: Specific DC50 and Dmax values for PROTACs using this compound are highly dependent on the target protein and the specific ligand used. The data presented here is for a representative PROTAC to illustrate the potency that can be achieved.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of oncogene transcription.
Materials:
-
This compound
-
BRD4 ligand with a carboxylic acid functional group (e.g., a JQ1 derivative)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the BRD4 ligand (1 equivalent) in DMF.
-
Add BOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by MS and NMR spectroscopy.
Western Blotting for Determination of DC50 and Dmax
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the PROTAC concentration to determine the IC50 value.
Signaling Pathways and Downstream Effects
The degradation of a target protein by a PROTAC can have profound effects on cellular signaling pathways, leading to desired therapeutic outcomes.
Downregulation of c-Myc by BRD4 Degradation
BRD4 is a key transcriptional co-activator that plays a critical role in the expression of the oncogene c-MYC. Degradation of BRD4 by a PROTAC leads to the downregulation of c-Myc, which in turn inhibits cell proliferation and promotes apoptosis in cancer cells.
Induction of Apoptosis
By degrading key survival proteins or oncoproteins, PROTACs can trigger programmed cell death, or apoptosis. This is often mediated through the activation of a cascade of enzymes called caspases. The degradation of an anti-apoptotic protein, for example, can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, the initiator caspase of the intrinsic apoptosis pathway. Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.
Conclusion
This compound is a versatile and powerful tool for the development of PROTACs that recruit the CRBN E3 ligase. This technical guide has provided a comprehensive overview of its application in targeted protein degradation, from the fundamental mechanism of action to detailed experimental protocols and an examination of the downstream cellular consequences. By leveraging the information presented here, researchers and drug developers can accelerate the design and optimization of novel protein degraders for a wide range of therapeutic targets. The continued exploration of PROTACs based on this and similar scaffolds holds immense promise for the future of medicine.
References
The Advent of Targeted Protein Degradation: A Technical Guide to Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address diseases driven by aberrant protein function. At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of many potent PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. Lenalidomide (B1683929), an immunomodulatory drug, has been identified as a potent binder of CRBN, making its derivatives essential building blocks for PROTAC development. This technical guide provides an in-depth exploration of Lenalidomide-C4-NH2 hydrochloride, a key functionalized CRBN ligand, covering its discovery, synthesis, and application in the advancement of TPD.
Discovery and Role in PROTAC Technology
Lenalidomide's therapeutic effects in hematological malignancies are attributed to its ability to modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3][4] This "molecular glue" mechanism, where lenalidomide induces the degradation of specific neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3), provided the foundational concept for its use in PROTACs.[1][2][4]
The discovery that the 4-amino group of the isoindolinone ring of lenalidomide could be chemically modified without abolishing its affinity for CRBN was a pivotal moment. This opened the door for the attachment of linkers, transforming lenalidomide into a versatile E3 ligase-recruiting moiety for PROTACs. This compound is a manifestation of this advancement. It consists of the core lenalidomide structure appended with a four-carbon alkyl linker terminating in a primary amine, which is then salified with hydrochloric acid for improved solubility and handling. The terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thus forming a complete PROTAC molecule.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the parent lenalidomide molecule. The key transformation is the selective alkylation of the aromatic amine at the 4-position of the isoindolinone ring. This is followed by the deprotection of the terminal amine and subsequent formation of the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis based on established methodologies for the chemoselective N-alkylation of lenalidomide and standard deprotection and salt formation techniques.
Step 1: N-Alkylation of Lenalidomide with a Protected C4-Amine Linker
-
Materials:
-
Lenalidomide
-
tert-Butyl N-(4-bromobutyl)carbamate (Boc-C4-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of lenalidomide (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add tert-Butyl N-(4-bromobutyl)carbamate (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Boc-protected Lenalidomide-C4-NH2.
-
Step 2: Boc-Deprotection
-
Materials:
-
Boc-protected Lenalidomide-C4-NH2
-
4M HCl in 1,4-Dioxane (B91453)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected Lenalidomide-C4-NH2 (1.0 eq) in anhydrous DCM.
-
Add 4M HCl in 1,4-dioxane (10-20 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound, compiled from analogous reactions in the literature. Actual results may vary depending on specific reaction conditions and scale.
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Boc-protected Lenalidomide-C4-NH2 | Lenalidomide | tert-Butyl N-(4-bromobutyl)carbamate, DIPEA | DMF | 60-80 | >95 |
| 2 | This compound | Boc-protected Lenalidomide-C4-NH2 | 4M HCl in 1,4-Dioxane | DCM | 90-98 | >98 |
Characterization Data (Representative)
-
¹H NMR: Spectral data would be consistent with the structure, showing characteristic peaks for the lenalidomide core and the C4-amine linker.
-
Mass Spectrometry (MS): The ESI-MS would show a molecular ion peak corresponding to the calculated mass of the free base [M+H]⁺.
Mechanism of Action in PROTACs
The utility of this compound lies in its ability to be incorporated into a PROTAC, thereby enabling the targeted degradation of a specific protein. The mechanism of action for a PROTAC utilizing this linker is a cyclical process.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation workflow.
Logical Relationship: From Lenalidomide to Targeted Therapy
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells (2014) | Jan Krönke | 1566 Citations [scispace.com]
Physicochemical Properties of Lenalidomide-C4-NH2 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-C4-NH2 hydrochloride is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of lenalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) protein. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering essential data and methodologies for researchers in the field of targeted protein degradation.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in chemical synthesis and biological assays.
| Property | Value | Source |
| Chemical Name | 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione-N-butyl-amine hydrochloride | N/A |
| Molecular Formula | C17H22ClN3O3 | [1] |
| Molecular Weight | 351.83 g/mol | [2] |
| CAS Number | 2435715-90-3 | [1] |
| Appearance | Solid | [2] |
| Color | Light yellow to yellow | [2] |
| Solubility (DMSO) | 130 mg/mL (369.50 mM; requires ultrasonic treatment) | N/A |
| Solubility (Water) | 100 mg/mL (284.23 mM; requires ultrasonic treatment) | N/A |
| Storage Conditions | Store at 4°C under inert atmosphere. For long-term storage, -20°C to -80°C is recommended. | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard pharmaceutical practices and can be adapted for the specific analysis of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and assess the thermal stability of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to ensure a good seal.
-
Instrument Setup:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Range: 25°C to 300°C (or higher, depending on the expected melting point).
-
Heating Rate: 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Procedure:
-
Place the prepared sample pan and an empty reference pan into the DSC cell.
-
Initiate the temperature program.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant(s) (pKa) of the ionizable groups in this compound.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., a mixture of water and methanol (B129727) for sparingly soluble compounds).
-
Instrument Setup:
-
Instrument: An automated potentiometric titrator equipped with a calibrated pH electrode.
-
Titrant: Standardized 0.1 M NaOH and 0.1 M HCl solutions.
-
-
Procedure:
-
Place a known volume of the sample solution into the titration vessel.
-
If the compound has a basic moiety, titrate with 0.1 M HCl. If it has an acidic moiety, titrate with 0.1 M NaOH.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the first or second derivative of the titration curve.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any impurities.
Methodology:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Procedure:
-
Inject a known volume of the sample solution onto the HPLC system.
-
Run the gradient program to elute the main compound and any impurities.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Visualizations
Synthesis Workflow
The following diagram illustrates a plausible synthetic route for this compound, starting from commercially available precursors.
Caption: Synthetic workflow for this compound.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC molecule, utilizing a lenalidomide-based ligand, induces the degradation of a target protein.
Caption: PROTAC mechanism with a Cereblon-recruiting ligand.
Cereblon (CRBN) E3 Ubiquitin Ligase Signaling Pathway
The following diagram depicts the key components of the CRL4-CRBN E3 ubiquitin ligase complex and its role in protein ubiquitination.
Caption: Components of the CRL4-CRBN E3 ubiquitin ligase complex.
References
Lenalidomide-C4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
CAS Number: 2435715-90-3
Molecular Formula: C₁₇H₂₂ClN₃O₃
Molecular Weight: 351.83 g/mol
This technical guide provides an in-depth overview of Lenalidomide-C4-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document outlines its chemical synthesis, mechanism of action as a Cereblon (CRBN) E3 ligase ligand, and its application in the creation of potent protein degraders, with a focus on the well-documented BET degrader, Compound 23 (also known as BETd-260).
Introduction
This compound is a derivative of the immunomodulatory drug Lenalidomide, featuring a C4-aminobutyl linker. This modification provides a crucial attachment point for a linker and a target protein-binding ligand, enabling the synthesis of heterobifunctional PROTACs. As a Cereblon (CRBN) ligand, it serves to recruit the CRBN E3 ubiquitin ligase complex to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of that protein.
Physicochemical Properties and Supplier Information
| Property | Value |
| CAS Number | 2435715-90-3[1] |
| Appearance | Solid |
| Molecular Formula | C₁₇H₂₂ClN₃O₃[1] |
| Molecular Weight | 351.83 g/mol [1] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2] |
Key Suppliers:
-
MedChemExpress
-
Chemsrc
-
Sigma-Aldrich
-
TargetMol
Synthesis and Characterization
The synthesis of this compound involves a multi-step process, starting from commercially available reagents. The following is a representative synthetic scheme based on the synthesis of similar compounds.
Synthesis of Intermediate Compound 3 (Lenalidomide-C4-NH2)
A detailed, step-by-step synthesis protocol for a key intermediate, referred to as "Compound 3" in relevant literature, is provided below. This intermediate is the free base form of this compound.
Experimental Protocol: Synthesis of tert-butyl (4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)butyl)carbamate
-
Reaction Setup: To a solution of 4-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (B2758617) (1.0 g, 2.8 mmol) in anhydrous DMF (20 mL), add tert-butyl (4-aminobutyl)carbamate (0.63 g, 3.3 mmol), potassium carbonate (0.77 g, 5.6 mmol), and copper(I) iodide (53 mg, 0.28 mmol).
-
Reaction Conditions: The reaction mixture is stirred at 80°C under a nitrogen atmosphere for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with water (100 mL) and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether:ethyl acetate = 1:1) to afford the desired product.
-
Deprotection: The Boc-protected intermediate is dissolved in a solution of hydrochloric acid in dioxane to remove the Boc protecting group, yielding the hydrochloride salt of the amine.
Note: This is a generalized protocol and may require optimization.
Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the isoindoline-1,3-dione, the piperidine-2,6-dione ring protons, and the protons of the C4-aminobutyl linker. The chemical shifts and splitting patterns would be consistent with the structure. |
| LC-MS | A peak corresponding to the mass of the protonated molecule [M+H]⁺. |
| Purity (HPLC) | Typically >95% for use in biological assays. |
Mechanism of Action: Cereblon-Mediated Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The underlying mechanism of action is the induced proximity of a target protein to the Cereblon E3 ubiquitin ligase complex.
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and Cereblon, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. This results in the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein, forming a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
Application in BET Protein Degradation: Compound 23 (BETd-260)
A prominent example of the application of this compound is in the synthesis of Compound 23 (BETd-260), a highly potent and efficacious degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[2]
Biological Activity of Compound 23
The following tables summarize the in vitro activity of Compound 23 in various cancer cell lines.
Table 1: In Vitro Cell Growth Inhibition of Compound 23
| Cell Line | Cancer Type | IC₅₀ (nM) |
| RS4;11 | Acute Leukemia | 0.051 |
| MOLM-13 | Acute Leukemia | 0.137 |
Data extracted from Zhou et al., J. Med. Chem. 2018, 61, 2, 462–481.[2]
Table 2: In Vitro Degradation of BRD4 by Compound 23
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) |
| RS4;11 | <0.1 | >98 | 2 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data extracted from Zhou et al., J. Med. Chem. 2018, 61, 2, 462–481.[2]
Experimental Protocols for Characterizing BET Degraders
The following are standardized protocols for evaluating the biological activity of PROTACs such as Compound 23.
Protocol 1: Western Blot for BRD4 Protein Degradation
-
Cell Culture and Treatment: Seed cells (e.g., RS4;11) in 6-well plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 1 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its ability to effectively recruit the Cereblon E3 ligase has been demonstrated in the creation of highly potent protein degraders, such as the BET degrader Compound 23 (BETd-260). The detailed synthetic and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their drug discovery efforts. The continued exploration of PROTACs utilizing this compound and similar building blocks holds significant promise for the development of novel therapeutics targeting a wide range of diseases.
References
An In-depth Technical Guide to CRBN-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a workhorse in the field of targeted protein degradation. By understanding the core principles, experimental methodologies, and key quantitative parameters of CRBN-based PROTACs, researchers can better design and evaluate these powerful molecules for therapeutic intervention.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
CRBN-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits the CRBN E3 ligase, and a chemical linker that connects the two. The fundamental mechanism of action revolves around inducing proximity between the POI and the CRBN E3 ligase complex, thereby triggering the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
The CRBN E3 ligase complex, also known as CRL4CRBN, is a multi-subunit complex comprising Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (RBX1), and CRBN itself, which acts as the substrate receptor[1][2]. The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and CRBN, forming a transient ternary complex (POI-PROTAC-CRBN)[3]. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4CRBN complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain[2][4].
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins[5]. The proteasome unfolds and proteolytically degrades the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having catalyzed the degradation, is then released to engage another POI molecule, enabling a catalytic mode of action[6].
A critical aspect of CRBN-based PROTACs is the phenomenon of "neosubstrate" degradation. The binding of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, which are often used as CRBN ligands in PROTAC design, can alter the substrate specificity of CRBN, leading to the degradation of proteins that are not its natural substrates. These include transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos)[7][8]. This can have both therapeutic and off-target consequences that need to be carefully evaluated.
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in CRBN-based PROTAC action is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Quantitative Data Presentation
The efficacy and potency of CRBN-based PROTACs are determined by several key quantitative parameters. These include binding affinities (Kd) of the PROTAC to both the POI and CRBN, and the efficiency of degradation in a cellular context, measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize representative quantitative data for various CRBN-based PROTACs.
Table 1: Binding Affinities of CRBN-based PROTACs
| PROTAC | Target Protein (POI) | POI Ligand | CRBN Ligand | Linker | Kd (PROTAC to POI) (nM) | Kd (PROTAC to CRBN) (nM) | Reference |
| dBET1 | BRD4 | JQ1 | Pomalidomide | PEG | 180 | 1800 | F. Al-Obeidi et al. (2018) |
| ARV-110 | Androgen Receptor (AR) | AR Ligand | Pomalidomide | Proprietary | 5 | 100 | Arvinas Inc. |
| ARV-471 | Estrogen Receptor (ER) | ER Ligand | Pomalidomide | Proprietary | 1.9 | 100 | Arvinas Inc. |
| Compound 15 | BCL-XL | Navitoclax | Pomalidomide | Alkyl | Not Reported | Not Reported | He et al. (2020) |
| PROTAC 191 | SHP2 | TNO155 | Pomalidomide | Proprietary | Not Reported | Not Reported | BOC Sciences (2023) |
Table 2: Degradation Efficacy of CRBN-based PROTACs
| PROTAC | Target Protein (POI) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | RS4;11 | 0.8 | >95 | F. Al-Obeidi et al. (2018) |
| ARV-110 | Androgen Receptor (AR) | VCaP | <1 | >95 | Arvinas Inc. |
| ARV-471 | Estrogen Receptor (ER) | MCF7 | <5 | >90 | Arvinas Inc. |
| Compound 15 | BCL-XL | WI38 | Not Reported | Not Reported | He et al. (2020) |
| PROTAC 191 | SHP2 | MV4;11 | 6.02 | Not Reported | BOC Sciences (2023)[] |
| PROTAC 171 | BCL-XL | MOLT-4 | 63 | 90.8 | BOC Sciences (2023)[] |
Key Experimental Protocols
The successful development of CRBN-based PROTACs relies on a battery of robust experimental assays to characterize their binding, ubiquitination, and degradation properties. Below are detailed methodologies for key experiments.
Biophysical Assays for Ternary Complex Characterization
4.1.1. Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time[10][11].
-
Objective : To determine the binding affinities (Kd) of the PROTAC to the POI and CRBN individually (binary interactions) and to characterize the formation and stability of the POI-PROTAC-CRBN ternary complex.
-
Methodology :
-
Immobilization : Immobilize the purified CRBN:DDB1 complex onto a sensor chip surface.
-
Binary Interaction Analysis :
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN:DDB1 surface to measure the binding kinetics (association and dissociation rates) and determine the Kd.
-
In a separate experiment, inject a series of concentrations of the POI over a surface with immobilized PROTAC, or vice-versa, to determine the binary Kd between the POI and the PROTAC.
-
-
Ternary Complex Analysis :
-
Inject a mixture of a constant, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized CRBN:DDB1 surface.
-
The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis : Analyze the sensorgrams using appropriate binding models to calculate the association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constants (Kd). Cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd. A value of α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
-
4.1.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event[12][13].
-
Objective : To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the PROTAC binding to the POI and CRBN.
-
Methodology :
-
Sample Preparation : Prepare purified protein (POI or CRBN) in the sample cell and the PROTAC in the injection syringe in the same buffer to minimize heat of dilution effects.
-
Titration : Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis : Integrate the heat flow peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system[1][4].
-
Objective : To confirm that the PROTAC can facilitate the transfer of ubiquitin to the POI in the presence of the necessary components of the ubiquitin-proteasome system.
-
Methodology :
-
Reaction Setup : On ice, assemble a reaction mixture containing:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
CRL4CRBN E3 ligase complex
-
Purified POI
-
Ubiquitin
-
ATP
-
PROTAC (at various concentrations) or DMSO as a vehicle control.
-
-
Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
Reaction Termination : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis :
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the POI.
-
A ladder of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
-
-
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction of target protein levels in cells treated with a PROTAC[5][14].
-
Objective : To determine the dose- and time-dependent degradation of the POI in a cellular context and to calculate the DC50 and Dmax values.
-
Methodology :
-
Cell Treatment : Plate cells and treat them with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
Probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis :
-
Detect the protein bands using a chemiluminescence-based detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
-
Conclusion
CRBN-based PROTACs represent a powerful and versatile platform for targeted protein degradation. A thorough understanding of their mechanism of action, coupled with rigorous experimental evaluation, is essential for the successful design and development of these novel therapeutics. This guide provides a foundational framework for researchers entering this exciting field, outlining the key concepts, quantitative metrics, and detailed experimental protocols necessary to advance the development of next-generation protein degraders. The continued exploration of CRBN biology and the innovative design of new PROTAC architectures will undoubtedly expand the therapeutic potential of this transformative technology.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. pnas.org [pnas.org]
- 8. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Methodological & Application
Synthesis of Lenalidomide-C4-NH2 Hydrochloride for PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Lenalidomide-C4-NH2 hydrochloride, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ligase, and the C4-NH2 linker provides a reactive handle for conjugation to a target protein ligand.
Overview of the Synthesis
The synthesis of this compound is a multi-step process that begins with the synthesis of lenalidomide itself. This is followed by the selective N-alkylation of the aromatic amine of lenalidomide with a protected aminobutyl linker, and finally, deprotection to yield the desired hydrochloride salt.
Signaling Pathway and PROTAC Mechanism of Action
Lenalidomide functions as a molecular glue that induces the interaction between the CRBN E3 ligase and neosubstrate proteins. In the context of PROTACs, the lenalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the target protein of interest (POI). This proximity induces the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Part 1: Synthesis of Lenalidomide
The synthesis of lenalidomide is a well-established two-step process.
Step 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B194619)
-
To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0-1.2 eq).
-
Add an organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the nitro intermediate.
Step 2: Synthesis of Lenalidomide
-
Suspend the 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 eq) in a solvent such as methanol (B129727) or ethanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50-60 psi.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude lenalidomide, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of Boc-protected Lenalidomide-C4-NH2
This step involves the selective alkylation of the 4-amino group of lenalidomide with a protected aminobutyl linker.
-
Dissolve lenalidomide (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.
-
Add tert-butyl (4-bromobutyl)carbamate (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Boc-protected Lenalidomide-C4-NH2.
Part 3: Synthesis of this compound
The final step is the deprotection of the Boc group and formation of the hydrochloride salt.
-
Dissolve the Boc-protected Lenalidomide-C4-NH2 (1.0 eq) in a minimal amount of a suitable organic solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.
-
The hydrochloride salt will typically precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the precipitate by filtration, wash with a cold non-polar solvent, and dry under vacuum to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Lenalidomide-C4-NH2 HCl.
Data Presentation
| Step | Product | Starting Materials | Reagents | Typical Yield (%) | Purification Method |
| 1 | 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione HCl | TEA or DIPEA, DMF | 70-85 | Filtration and washing |
| 2 | Lenalidomide | 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | H₂, 10% Pd/C, Methanol | 85-95 | Recrystallization |
| 3 | Boc-Lenalidomide-C4-NH2 | Lenalidomide, tert-butyl (4-bromobutyl)carbamate | DIPEA, NMP | 50-70 | Column Chromatography |
| 4 | This compound | Boc-Lenalidomide-C4-NH2 | HCl in Dioxane | >90 | Filtration and washing |
Note: Yields are approximate and may vary depending on reaction conditions and scale.
Safety Precautions
-
All chemical manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all reagents and solvents with care, consulting the Safety Data Sheets (SDS) for specific handling instructions and hazards.
-
Palladium on carbon is flammable and should be handled with care, especially when dry. Filtered catalyst should not be allowed to dry completely in the air.
-
Hydrogenation should be performed with appropriate safety measures and equipment.
Application Note: Conjugation of Lenalidomide-C4-NH2 Hydrochloride to an Amine-Reactive Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) is a potent immunomodulatory agent that functions as a molecular glue to recruit the Cereblon (CRBN) E3 ubiquitin ligase to specific protein targets, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism is the foundation of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Lenalidomide-C4-NH2 hydrochloride is a derivative of lenalidomide featuring a C4-amine linker, making it an ideal building block for the synthesis of PROTACs and other targeted therapies. The terminal primary amine serves as a versatile handle for conjugation to various linkers, which can then be attached to a ligand for a protein of interest.
This application note provides a detailed protocol for the conjugation of this compound to a linker activated with an N-hydroxysuccinimide (NHS) ester, a widely used method for amine-reactive crosslinking. The resulting stable amide bond is crucial for the integrity of the final conjugate.
Chemical Principle
The conjugation is based on the reaction between the primary amine of Lenalidomide-C4-NH2 and an NHS ester-activated linker. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[1][2]
Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for the conjugation reaction, purification, and characterization of the final product.
Materials and Reagents
-
This compound
-
NHS ester-activated linker (e.g., NHS-PEG4-acid)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4
-
Purification: High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Conjugation Procedure
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a 10 mM stock solution of the NHS ester-activated linker in anhydrous DMF or DMSO.[3]
-
Prepare a 10 mM stock solution of this compound in the reaction buffer. The hydrochloride salt should be neutralized by the basic pH of the buffer.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the Lenalidomide-C4-NH2 solution with the NHS ester-linker solution. A typical molar ratio is a 1.2 to 5-fold molar excess of the NHS ester-linker to Lenalidomide-C4-NH2 to drive the reaction to completion.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours. Protect the reaction from light if using a light-sensitive linker.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted NHS ester, add the quenching solution to a final concentration of 50-100 mM.[3]
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification
The crude reaction mixture will contain the desired conjugate, unreacted starting materials, and byproducts. Purification is essential to isolate the Lenalidomide-linker conjugate.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the recommended method for purifying small molecule conjugates.
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.
-
Detection: UV detection at a wavelength appropriate for the linker and lenalidomide (e.g., 254 nm or 280 nm).
-
Collect fractions corresponding to the peak of the desired conjugate and lyophilize to obtain the purified product.
-
Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of the purified conjugate by verifying its molecular weight.
-
Nuclear Magnetic Resonance (NMR): For a more detailed structural confirmation, 1H and 13C NMR spectroscopy can be employed to verify the formation of the amide bond and the integrity of the lenalidomide and linker structures.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the conjugation of Lenalidomide-C4-NH2 to an NHS ester-activated linker. Actual results may vary depending on the specific linker used and optimization of the reaction conditions.
| Parameter | Recommended Value/Range | Expected Outcome/Consideration |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants and prevents premature hydrolysis of the NHS ester. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | Maintains a pH of 8.3-8.5 for optimal amine reactivity.[1][5] |
| Molar Ratio (Linker:Lenalidomide) | 1.2:1 to 5:1 | A slight to moderate excess of the linker drives the reaction towards completion. |
| Reaction Time | 1 - 4 hours at Room Temperature | Generally sufficient for high conversion. Reaction progress can be monitored by LC-MS. |
| Reaction Yield | 70-95% (before purification) | Highly dependent on the specific reactants and conditions. |
| Purification Method | Reversed-Phase HPLC | Provides high purity of the final conjugate. |
| Final Product Purity | >95% (as determined by HPLC) | Essential for downstream applications. |
| Stability of Amide Bond | High | Amide bonds are generally stable under physiological conditions. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound to an NHS ester-activated linker.
Chemical Reaction
This diagram shows the chemical transformation during the conjugation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Application Notes and Protocols for PROTAC Design and Synthesis using Lenalidomide-C4-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing Lenalidomide-C4-NH2 hydrochloride, a key building block that incorporates the lenalidomide moiety and a C4 aliphatic linker with a terminal amine for conjugation to a POI ligand.
PROTAC Signaling Pathway and Mechanism of Action
A Lenalidomide-based PROTAC leverages the cell's natural protein disposal system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
PROTAC Synthesis Experimental Workflow
The synthesis of a PROTAC using this compound typically involves the coupling of the terminal amine on the linker to a carboxylic acid on the protein of interest (POI) ligand. This is commonly achieved through an amide bond formation reaction.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound and JQ1-acid
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein by coupling the BRD4 inhibitor JQ1 (with a carboxylic acid handle) to this compound.
Materials:
-
This compound
-
JQ1-carboxylic acid
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Dissolution of Reactants: In a clean, dry reaction vial, dissolve JQ1-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: Add this compound (1.1 equivalents) to the activated JQ1-acid solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the reaction mixture with water and prepare for purification.
-
Purification: Purify the crude product by RP-HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilization: Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR and LC-MS.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the procedure for assessing the degradation of a target protein in cells treated with a PROTAC.[1][2]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of the PROTAC on cell viability.[3][4][5]
Materials:
-
Cells in culture
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (concentration for 50% inhibition of cell viability).
Data Presentation
Quantitative data from PROTAC evaluation experiments should be summarized in tables for clear comparison.
Table 1: Degradation Efficiency of a BRD4-Targeting PROTAC in Cancer Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) |
| Breast Cancer (MCF-7) | 8.3 | >95 |
| Prostate Cancer (22Rv1) | 5.1 | >95 |
| Leukemia (MV4-11) | 1.8 | >90 |
Table 2: Anti-proliferative Activity of a BRD4-Targeting PROTAC
| Cell Line | IC50 (nM) |
| Breast Cancer (MCF-7) | 15.6 |
| Prostate Cancer (22Rv1) | 9.8 |
| Leukemia (MV4-11) | 4.2 |
Logical Relationships in PROTAC Evaluation
The successful development of a PROTAC involves a logical progression of experiments to confirm its synthesis, mechanism of action, and cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for Linker Selection in Lenalidomide-C4-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3]
Lenalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a frequently utilized component in PROTAC design.[4][5][6][7] Specifically, Lenalidomide-C4-NH2 hydrochloride provides a convenient starting point for PROTAC synthesis, with the C4-amino group serving as a versatile attachment point for the linker.[4][5][8] The nature of the linker—its composition, length, and rigidity—profoundly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] Therefore, rational linker selection and optimization are paramount for the development of potent and drug-like PROTACs.
These application notes provide a comprehensive guide to the selection of linkers for this compound-based PROTACs, including detailed experimental protocols for their evaluation and comparative data to inform design strategies.
Linker Selection Strategies
The choice of linker can be broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages. The optimal linker is highly dependent on the specific POI and E3 ligase pair and often requires empirical testing.[1]
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalent linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be systematically varied.[1][9][10][11]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the resulting PROTAC.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the aqueous solubility of PROTACs.[9][11] The ethylene (B1197577) glycol units introduce polarity. By varying the number of PEG units, researchers can fine-tune the linker length and hydrophilicity.[11]
Rigid Linkers
Rigid linkers, which may incorporate moieties like alkynes, triazoles, piperidines, or piperazines, can offer more defined spatial orientation between the two ligands. This can potentially lead to more stable ternary complex formation and improved selectivity. However, their synthesis can be more complex compared to flexible linkers.
"Clickable" Linkers
"Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient method for conjugating the linker to the E3 ligase and POI ligands.[2] Linkers containing azide (B81097) or alkyne functionalities allow for the rapid assembly of PROTAC libraries with diverse linker lengths and compositions.[2][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of PROTAC action and a general experimental workflow for evaluating PROTAC efficacy.
Quantitative Data on Linker Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from various studies to guide linker selection.
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points on the Thalidomide Scaffold [8]
| Target Protein | Linker Position on Ligand | Reported DC50 (nM) | Reported Dmax (%) |
| BTK | C4-pomalidomide | 0.5 | >95 |
| BTK | C5-pomalidomide | ~1.7 | >95 |
| HDAC6 | C4-pomalidomide | 147 | 93 |
| BRD4 | C5-lenalidomide | 41.8 (BD1) | Effective Degradation |
Table 2: Influence of Linker Composition on Degradation [2]
| E3 Ligase Ligand | Target Ligand | Linker Type | Degradation Outcome |
| VHL | CRBN | Nine-atom alkyl chain | Concentration-dependent decrease |
| VHL | CRBN | Three PEG units | Weak CRBN degradation |
Table 3: Impact of Linker Length on TBK1 Degradation [2]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of a Lenalidomide-C4-PEG4-Linker
This protocol describes a representative synthesis of a PROTAC linker attached to the C4-amino group of lenalidomide.
Materials:
-
This compound
-
Boc-NH-PEG4-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1 equivalent) and Boc-NH-PEG4-COOH (1.1 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes.
-
Add HATU (1.2 equivalents) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the Lenalidomide-C4-PEG4-NH2 linker as a TFA salt. This product can be used for subsequent conjugation to a POI ligand.
-
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[3][12][13][14][15]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest and allow them to adhere overnight.[3][12]
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 to 1000 nM) for a specified duration (e.g., 4, 8, 16, or 24 hours).[3][14] Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[3]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.[3][12]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][12]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[3][12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[12]
-
Add Laemmli sample buffer to a final 1x concentration and boil the samples at 95-100°C for 5-10 minutes.[3][12]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.[3][12]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12][15]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C with gentle agitation.[3][15]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3][15]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][15]
-
Wash the membrane three times with TBST for 10 minutes each.[15]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[3][15]
-
Quantify the band intensities using densitometry software.[12]
-
Normalize the POI band intensity to the loading control.[12]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[3]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay measures the passive diffusion of a compound across an artificial lipid membrane.[16][17][18][19][20]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC stock solution (in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[19]
-
-
Plate Preparation:
-
Incubation:
-
Quantification:
-
After incubation, separate the plates and measure the concentration of the PROTAC in both the donor and acceptor wells using a UV/Vis plate reader or LC-MS/MS.[18]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_Equilibrium)
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [Drug]_A is the drug concentration in the acceptor well, and [Drug]_Equilibrium is the concentration at equilibrium.
-
Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in a homogeneous format.[21][22][23][24][25]
Materials:
-
Tagged recombinant POI (e.g., GST-tagged)
-
Tagged recombinant CRBN/DDB1 complex (e.g., His-tagged)
-
TR-FRET donor fluorophore-labeled antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-His-AF488)
-
PROTAC serial dilutions
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Assay Setup:
-
Prepare a master mix containing the tagged POI and tagged CRBN/DDB1 in the assay buffer.
-
Add the master mix to the wells of a 384-well plate.
-
Add the serially diluted PROTACs to the respective wells.
-
-
Antibody Addition:
-
Prepare a solution of the donor and acceptor-labeled antibodies in the assay buffer.
-
Add the antibody solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[22]
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a ternary complex formation curve.
-
Conclusion
The selection of an appropriate linker is a critical determinant of a PROTAC's success. For PROTACs based on this compound, a systematic evaluation of linker composition, length, and rigidity is essential. Flexible linkers, such as PEG and alkyl chains, offer synthetic convenience and are a good starting point for optimization. The detailed protocols provided herein for assessing protein degradation, cellular permeability, and ternary complex formation will enable researchers to make data-driven decisions in the design and development of novel and effective protein degraders. While lenalidomide-based linkers may offer advantages in degradation potency and stability, the optimal linker design remains target-dependent and requires empirical validation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lenalidomide, 191732-72-6 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ptglab.com [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. enamine.net [enamine.net]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Protein Degradation Assays with Lenalidomide-C4-NH2 Hydrochloride PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins within the cell.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This ternary complex formation between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful new therapeutic modality.[1]
Lenalidomide (B1683929) is an immunomodulatory drug (IMiD) that functions as a "molecular glue" by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific neosubstrate proteins.[4][5][6] This inherent E3 ligase-binding property makes Lenalidomide a valuable component in the design of PROTACs. Lenalidomide-C4-NH2 hydrochloride is a derivative of Lenalidomide that can be readily incorporated into a PROTAC structure, serving as the E3 ligase-recruiting moiety.
These application notes provide a comprehensive guide to performing cell-based protein degradation assays using this compound-containing PROTACs. The protocols detailed below cover essential experiments for characterizing the activity of these PROTACs, including the assessment of target protein degradation, cell viability, and subcellular localization of the target protein.
Signaling Pathways and Mechanism of Action
The fundamental mechanism of a Lenalidomide-based PROTAC involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a specific target protein. Lenalidomide and its derivatives bind to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[6][7] This binding event alters the substrate specificity of the complex, enabling the recruitment of proteins that are not its natural substrates.
In the context of a PROTAC, the Lenalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the protein of interest (POI). This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][9]
Lenalidomide itself is known to modulate various signaling pathways. It can enhance T-cell and Natural Killer (NK) cell activity, in part by promoting the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6][10] Furthermore, Lenalidomide can impact pathways such as NF-κB and PI3K signaling.[11][12] When designing and interpreting experiments with Lenalidomide-based PROTACs, it is crucial to consider the potential off-target or pathway-specific effects of the Lenalidomide component itself.
Experimental Workflows
A typical workflow for evaluating a this compound PROTAC involves a series of cell-based assays to confirm target engagement, degradation, and the resulting cellular phenotype.
Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] Additionally, the effect of the PROTAC on cell viability is often assessed by determining the IC50 (the concentration that inhibits cell growth by 50%).
Table 1: Quantitative Analysis of a Representative Lenalidomide-PROTAC
| Parameter | Value | Cell Line | Treatment Time (hours) |
| DC50 | 50 nM | HeLa | 24 |
| Dmax | >90% | HeLa | 24 |
| IC50 | 150 nM | HeLa | 72 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the Lenalidomide-PROTAC on cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Prepare serial dilutions of the Lenalidomide-PROTAC in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[16]
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13][17]
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[16][17]
-
Carefully remove the medium containing MTT.
-
Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]
-
Incubate the plate for 15 minutes at 37°C with shaking on an orbital shaker to ensure complete solubilization.[16]
-
Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[16][17] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
Western Blotting for Target Protein Degradation
Western blotting is a fundamental technique to quantify the levels of the target protein following PROTAC treatment.[1][18]
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with the Lenalidomide-PROTAC for the desired time (e.g., 4, 8, 16, or 24 hours), wash the cells twice with ice-cold PBS.[1]
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[1]
Immunofluorescence for Protein Localization
Immunofluorescence microscopy allows for the visualization of the target protein within the cell and can provide insights into changes in its subcellular localization upon PROTAC treatment.[19][20]
Materials:
-
Cells cultured on glass coverslips in a 12- or 24-well plate
-
Lenalidomide-PROTAC
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with the Lenalidomide-PROTAC or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[19][21]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.[21][22]
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.
-
Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.[21]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1-1.5 hours at room temperature, protected from light.[19][21]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[21]
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial characterization of this compound-containing PROTACs. By systematically evaluating target protein degradation, effects on cell viability, and changes in protein localization, researchers can gain valuable insights into the efficacy and mechanism of action of their novel PROTAC molecules. These assays are crucial steps in the drug discovery and development pipeline for this exciting new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q [mdpi.com]
- 8. d4-pharma.com [d4-pharma.com]
- 9. biopharma.co.uk [biopharma.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 19. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 21. proteinatlas.org [proteinatlas.org]
- 22. researchgate.net [researchgate.net]
Revolutionizing Drug Discovery: A Detailed Protocol for Measuring Protein Degradation by PROTACs using Western Blot
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. By hijacking the cell's natural protein disposal system, PROTACs can selectively eliminate disease-causing proteins. The accurate measurement of this protein degradation is paramount for the development of effective PROTAC-based therapies. This application note provides a comprehensive protocol for utilizing Western blotting to quantitatively assess the efficacy of PROTACs, tailored for researchers, scientists, and drug development professionals.
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1][2] One ligand binds to a specific protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein from the cell.[1] Western blotting is a cornerstone technique for quantifying this degradation, allowing for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]
Signaling Pathway of PROTAC Action
PROTACs orchestrate a multi-step intracellular process to achieve protein degradation. The PROTAC molecule first binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3][4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase.[2][6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][7][8]
Experimental Workflow for Western Blot Analysis
A systematic workflow is crucial for obtaining reliable and reproducible results. The process begins with cell culture and treatment with the PROTAC, followed by lysate preparation, protein quantification, and finally, the Western blot procedure itself.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for assessing PROTAC-induced protein degradation.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)[1]
-
Ice-cold phosphate-buffered saline (PBS)[1]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1][9]
-
BCA protein assay kit[1]
-
Laemmli sample buffer[1]
-
SDS-PAGE gels[1]
-
Electrophoresis and transfer apparatus[1]
-
PVDF or nitrocellulose membranes[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody[1]
-
Chemiluminescent substrate[1]
-
Imaging system[1]
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.[4] Allow cells to adhere overnight.[1][4]
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the dose-response.[4] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
For time-course experiments, treat cells with a fixed concentration of PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).[1][4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[1][4]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][4]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1][4]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[1][4]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1][9]
-
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Data Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration (on a logarithmic scale) to generate a dose-response curve and determine the DC50 and Dmax values.[1]
-
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.78 | 22 |
| 10 | 0.52 | 48 |
| 100 | 0.23 | 77 |
| 1000 | 0.11 | 89 |
| 10000 | 0.10 | 90 |
Key Parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1][9]
-
Dmax: The maximum percentage of protein degradation achieved.[1][9]
Conclusion
Western blotting remains a robust and widely accessible method for the quantitative analysis of PROTAC-mediated protein degradation.[1] The detailed protocol and workflow provided herein offer a standardized approach for researchers to accurately assess the efficacy of novel PROTAC molecules. Rigorous data analysis and clear presentation are essential for advancing the development of this promising new class of therapeutics. While newer technologies are emerging, the foundational insights provided by Western blotting are indispensable in the field of targeted protein degradation.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifesensors.com [lifesensors.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. selvita.com [selvita.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ubiquitination Assay Using Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the pharmacological elimination of disease-causing proteins. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural ubiquitin-proteasome system. Lenalidomide (B1683929), an immunomodulatory drug, functions as a molecular glue by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors IKZF1 and IKZF3.[2][3]
Lenalidomide-C4-NH2 hydrochloride is a derivative of Lenalidomide featuring a C4-amine linker. This functional group serves as a convenient attachment point for the synthesis of PROTACs, allowing for the linkage of a CRBN-binding moiety to a ligand targeting a specific protein of interest.[4] These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity of this compound in promoting the ubiquitination of a target substrate.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin cascade in a cell-free system. This includes the ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), the CRL4-CRBN E3 ligase complex, ubiquitin, and the target substrate (e.g., IKZF1). The reaction is initiated by the addition of ATP. In the presence of this compound, the CRL4-CRBN complex is induced to polyubiquitinate the substrate. The extent of ubiquitination is then visualized by Western blotting, where a characteristic ladder of higher molecular weight bands corresponding to the ubiquitinated substrate can be detected.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Lenalidomide-induced ubiquitination and the general workflow of the in vitro ubiquitination assay.
Caption: Lenalidomide-induced ubiquitination pathway.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Quantitative Data
The efficacy of Lenalidomide and its analogs in recruiting neosubstrates to the CRBN complex can be quantified through various biophysical and biochemical assays. The following table provides representative binding affinity and degradation data for Lenalidomide and related compounds. It is important to note that the presence of the C4-NH2 linker may slightly alter the binding affinity and degradation potency compared to the parent Lenalidomide molecule.
| Compound | Apparent CRBN Binding IC₅₀ (µM) in U266 cell extracts | Notes |
| Pomalidomide | ~2 | High-affinity binder. |
| Lenalidomide | ~2 | Similar binding affinity to Pomalidomide.[5] |
| Thalidomide (B1683933) | >10 | Lower binding affinity compared to Pomalidomide and Lenalidomide.[6] |
| Lenalidomide-C4-NH2 | Expected to be in a similar range to Lenalidomide | The C4-amine linker is a common attachment point for PROTAC synthesis and is generally well-tolerated for CRBN engagement. |
Note: The IC₅₀ values can vary depending on the specific assay conditions and cell line used.
Detailed Experimental Protocol
This protocol is adapted from established in vitro ubiquitination assays for thalidomide analogs.[6]
Materials and Reagents
-
Enzymes and Substrates:
-
Human E1 (UBE1), recombinant
-
Human E2 (e.g., UBE2D3 or UBE2G1), recombinant[7]
-
Human CRL4-CRBN complex, recombinant
-
Human IKZF1 (or a suitable fragment), recombinant
-
Ubiquitin, human, recombinant
-
-
Compound:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
-
Buffers and Solutions:
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
ATP solution (100 mM)
-
5X SDS-PAGE Sample Buffer
-
Deionized water (ddH₂O)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
-
Antibodies:
-
Primary antibody against IKZF1
-
HRP-conjugated secondary antibody
-
Procedure
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect the contents at the bottom.
-
Prepare Master Mix: To ensure consistency, prepare a master mix of the common reaction components. For a single 25 µL reaction, the final concentrations should be approximately:
-
E1 (UBE1): 50-100 nM
-
E2 (UBE2D3): 200-500 nM
-
CRL4-CRBN Complex: 50-100 nM
-
Ubiquitin: 5-10 µM
-
IKZF1 Substrate: 200-500 nM
-
ATP: 2-5 mM
-
1X Ubiquitination Reaction Buffer
Assemble the master mix on ice, omitting the this compound and ATP for now.
-
-
Set Up Reactions: In microcentrifuge tubes on ice, set up the individual 25 µL reactions.
-
Add the master mix to each tube.
-
Add this compound to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 10 µM).
-
Include essential controls:
-
Negative Control: Add an equivalent volume of DMSO vehicle instead of the Lenalidomide compound.
-
No E3 Control: Omit the CRL4-CRBN complex to demonstrate the E3-dependence of the reaction.
-
No ATP Control: Omit ATP from one reaction to confirm the ubiquitination is ATP-dependent.
-
-
-
Initiate and Incubate:
-
Initiate the reactions by adding the ATP solution.
-
Gently mix and incubate the reactions at 37°C for 60-90 minutes.
-
-
Terminate Reactions:
-
Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Western Blotting
-
Electrophoresis: Load the denatured samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IKZF1 (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10-15 minutes each.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a ladder of higher molecular weight bands above the unmodified IKZF1 band is indicative of polyubiquitination.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No ubiquitination observed | Inactive enzyme(s) or ATP | Ensure proper storage and handling of enzymes and ATP. Use fresh ATP solution. |
| Incorrect buffer composition | Verify the pH and salt concentration of the reaction buffer. | |
| Weak ubiquitination signal | Suboptimal enzyme/substrate concentrations | Titrate the concentrations of E1, E2, E3, and substrate. |
| Short incubation time | Increase the incubation time. | |
| High background | Non-specific antibody binding | Increase the number and duration of wash steps. Optimize antibody concentrations. |
| Contaminated reagents | Use fresh, high-purity reagents. |
Conclusion
This protocol provides a robust framework for conducting an in vitro ubiquitination assay to evaluate the activity of this compound. By demonstrating the compound's ability to induce the ubiquitination of neosubstrates like IKZF1, researchers can validate its function as a CRBN-recruiting moiety, a critical step in the development of novel PROTACs and other targeted protein degradation therapies. Careful optimization of reaction conditions and the inclusion of appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternary Complex Formation Assays of CRBN-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. CRBN-based PROTACs are a prominent class of these molecules, which recruit the E3 ubiquitin ligase Cereblon (CRBN) to a target protein of interest (POI). This induced proximity results in the formation of a key ternary complex (POI-PROTAC-CRBN), which is the critical first step leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]
The formation and stability of this ternary complex are paramount to the efficacy of a PROTAC.[3] Therefore, robust and quantitative assays to characterize the formation of this complex are essential for the discovery and optimization of effective PROTAC degraders. These assays allow researchers to determine key biophysical parameters such as the binding affinities of the PROTAC for its individual protein partners (binary affinities) and for the ternary complex, as well as the cooperativity of ternary complex formation.[4] Cooperativity (α) is a measure of how the binding of the PROTAC to one protein influences its affinity for the other, and it is a critical determinant of PROTAC potency.[5]
This document provides detailed application notes and protocols for several widely used assays to study the formation of CRBN-based PROTAC ternary complexes, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and NanoBRET™ assays.
Signaling Pathway of CRBN-Based PROTACs
CRBN-based PROTACs function by inducing the proximity of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex.[6] This complex consists of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (RBX1), and the substrate receptor CRBN.[6][7] The PROTAC molecule acts as a molecular bridge, with one end binding to the target protein and the other to CRBN.[8] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[8]
Caption: CRBN-based PROTAC signaling pathway.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay for quantifying ternary complex formation in vitro. It relies on the non-radiative energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or a fluorescent protein) when they are in close proximity.
Caption: TR-FRET experimental workflow.
Detailed Protocol:
This protocol is adapted from a stepwise optimization of a TR-FRET assay for BRD/PROTAC/CRBN ternary complexes.[1][9]
Materials:
-
Proteins:
-
GST-tagged Protein of Interest (e.g., GST-BRD4)
-
His-tagged CRBN/DDB1 complex
-
-
Antibodies:
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Fluorescently labeled anti-His antibody (e.g., d2- or AF488-labeled) (Acceptor)
-
-
PROTAC: Test PROTACs and relevant controls (e.g., inactive epimer, binary binders).
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Assay Plates: Low-volume 384-well white plates.
-
Plate Reader: TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare a master mix of the tagged proteins and labeled antibodies in assay buffer. The optimal concentrations should be determined through a checkerboard titration. A starting point could be:
-
2 nM Tb-anti-GST antibody
-
4 nM Tagged POI
-
8 nM Tagged CRBN/DDB1
-
16 nM Labeled anti-His antibody
-
-
-
Assay Assembly:
-
Add 5 µL of the PROTAC dilutions to the assay plate.
-
Add 5 µL of the protein/antibody master mix to each well.
-
For control wells, add 5 µL of assay buffer instead of PROTAC.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 60-180 minutes). Incubation time should be optimized for signal stability.[1]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay (e.g., 60-100 µs) following excitation (e.g., at 337 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve. The resulting "hook effect" curve is characteristic of ternary complex formation.[10]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that measures the formation of molecular complexes. When donor and acceptor beads are brought into proximity by the ternary complex, a cascade of chemical reactions generates a luminescent signal.
Caption: AlphaLISA experimental workflow.
Detailed Protocol:
This protocol is based on an optimized AlphaLISA assay for a BRD4/dBET6/CRBN ternary complex.[11][12]
Materials:
-
Proteins:
-
Biotinylated Protein of Interest (e.g., Biotin-BRD4)
-
FLAG-tagged CRBN/DDB1 complex
-
-
Beads:
-
Streptavidin-coated Donor Beads
-
Anti-FLAG Acceptor Beads
-
-
PROTAC: Test PROTACs and controls.
-
Assay Buffer: e.g., AlphaLISA Binding Assay Buffer.[12]
-
Assay Plates: Low-volume 384-well white plates.
-
Plate Reader: AlphaLISA-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare a master mix of the biotinylated POI and tagged CRBN in assay buffer. Optimal concentrations should be determined, with a starting point of 1 nM for each protein.[11][12]
-
Prepare a master mix of the Donor and Acceptor beads in assay buffer (e.g., 20 µg/mL final concentration).
-
-
Assay Assembly:
-
Add 2.5 µL of the PROTAC dilutions to the assay plate.
-
Add 2.5 µL of the protein master mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the bead master mix to each well.
-
-
Incubation:
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation.[11]
-
NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a live-cell method to monitor ternary complex formation in real-time. It measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor).[2][13][14]
Caption: NanoBRET™ experimental workflow.
Detailed Protocol:
This protocol is a general guide based on Promega's NanoBRET™ Ternary Complex Assays.[13][14]
Materials:
-
Cells: A suitable cell line (e.g., HEK293T) that can be readily transfected.
-
Plasmids:
-
NanoLuc®-POI fusion vector
-
HaloTag®-CRBN fusion vector
-
-
Transfection Reagent: e.g., FuGENE® HD.
-
HaloTag® Ligand: HaloTag® NanoBRET™ 618 Ligand.
-
Substrate: NanoBRET™ Nano-Glo® Substrate.
-
PROTAC: Test PROTACs and controls.
-
Assay Plates: 96-well or 384-well white tissue culture-treated plates.
-
Plate Reader: BRET-compatible plate reader with appropriate filters (e.g., 460nm and >610nm).
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids at an optimized ratio (e.g., 1:10).
-
Plate the transfected cells into the assay plate and incubate for 24 hours.
-
-
Cell Labeling:
-
Dilute the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM® I Reduced Serum Medium.
-
Add the diluted ligand to the cells and incubate for 2-4 hours at 37°C.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the labeled cells and incubate for the desired time (e.g., 2-4 hours for endpoint assays, or monitor kinetically).
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a BRET-compatible plate reader, measuring both donor (e.g., 460nm) and acceptor (e.g., >610nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission).
-
For endpoint assays, plot the BRET ratio against PROTAC concentration.
-
For kinetic assays, plot the BRET ratio over time.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the interaction of CRBN-based PROTACs with their targets.
Table 1: Binary and Ternary Complex Affinities and Cooperativity of Selected PROTACs
| PROTAC | Target | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | Assay Method | Reference |
| MZ1 | BRD4BD2 | VHL | ~18 nM | ~66 nM | ~0.7 nM | 22 | ITC/SPR | [3][15] |
| AT1 | BRD4BD2 | VHL | - | - | - | 7 | ITC | [3] |
| dBET1 | BRD4BD1 | CRBN | - | - | - | < 1 (Negative) | - | [16] |
| dBET6 | BRD4BD1 | CRBN | - | - | - | ~1 (No Cooperativity) | - | [16] |
| SIM1 | BRD2(1,2) | VHL | - | - | 45 nM | 13.8 | SPR | [17] |
| SIM1 | BRD4(1,2) | VHL | - | - | 100 nM | 6.4 | SPR | [17] |
Note: VHL is included for comparative purposes as much of the foundational cooperativity work was performed with VHL-based PROTACs.
Table 2: Maximal Efficacy Concentrations from In Vitro Assays
| PROTAC | Target | E3 Ligase | Maximal Efficacy Concentration | Assay Method | Reference |
| PROTAC BET Degrader-1 | BRD2(BD1) | CRBN | 4.1 nM | TR-FRET | [1] |
| PROTAC BET Degrader-2 | BRD2(BD1) | CRBN | 12.3 nM | TR-FRET | [1] |
| dBET1 | BRD2(BD1) | CRBN | 412 nM | TR-FRET | [1] |
| dBET1 | BRD4 | CRBN | ~250 nM (Hook Point) | AlphaLISA | [12] |
| dBET6 | BRD4 | CRBN | ~100 nM (Hook Point) | AlphaLISA | [12] |
Conclusion
The assays described in these application notes provide a comprehensive toolkit for the characterization of CRBN-based PROTACs. By employing these methods, researchers can gain critical insights into the formation and stability of the ternary complex, enabling the rational design and optimization of novel protein degraders. The quantitative data generated from these assays are crucial for establishing structure-activity relationships and for predicting the cellular efficacy of PROTACs.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 14. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of DC50 and Dmax for PROTACs
Audience: Researchers, scientists, and drug development professionals involved in the characterization and development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific target protein. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Two critical parameters for characterizing the efficacy of a PROTAC are the DC50 (half-maximal degradation concentration) and the Dmax (maximum degradation).
-
DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein. It is a measure of the PROTAC's potency.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. It reflects the efficacy of the PROTAC.
This application note provides a detailed protocol for determining the DC50 and Dmax of a PROTAC in a cell-based assay.
General Experimental Workflow
The overall workflow for determining DC50 and Dmax involves treating cells with a range of PROTAC concentrations, followed by quantification of the target protein levels.
Application Notes and Protocols for In Vivo Testing of Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Lenalidomide (B1683929) and its analogues are widely used as ligands for the Cereblon (CRBN) E3 ligase, forming the basis for many PROTAC development programs.[3][4]
This document provides detailed application notes and protocols for conducting in vivo studies with Lenalidomide-based PROTACs, such as those incorporating a Lenalidomide-C4-NH2 hydrochloride moiety. The protocols and data presented are based on established methodologies for CRBN-recruiting PROTACs and serve as a comprehensive guide for preclinical evaluation.[1]
Mechanism of Action: Lenalidomide-Based PROTACs
Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This proximity-induced event leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[1][2]
Animal Models for In Vivo Evaluation
The choice of animal model is critical for the successful in vivo evaluation of PROTACs. The most common models are xenograft models, where human tumor cells are implanted into immunodeficient mice.[6]
-
Standard Xenograft Models: Immunodeficient mice (e.g., NOD-SCID or Nu/Nu) are suitable for many studies.[7]
-
Humanized CRBN Mice: Due to species-specific differences in Cereblon, humanized CRBN mouse models, where the mouse Crbn gene is replaced by human CRBN, can provide more accurate data on efficacy and potential toxicity for CRBN-recruiting PROTACs.[8][9]
-
Patient-Derived Xenograft (PDX) Models: These models, developed from patient tumors, can offer more clinically relevant insights into PROTAC efficacy.[]
Experimental Protocols
A comprehensive in vivo evaluation involves a sequence of pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Protocol 1: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.[]
Materials:
-
This compound PROTAC
-
Healthy mice or rats (species depends on research goals)
-
Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water, DMSO/PEG/saline)[7]
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge, -80°C freezer
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of the PROTAC to a cohort of animals via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[1]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]
-
Plasma Preparation: Process the blood by centrifugation to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the PROTAC concentration in plasma.[1]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.[1]
Key PK Parameters to Measure:
| Parameter | Description |
|---|---|
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the curve (total drug exposure) |
| t1/2 | Half-life of the drug |
| CL | Clearance rate |
Protocol 2: Pharmacodynamic (PD) and Efficacy Study in Tumor Xenograft Model
Objective: To assess the PROTAC's ability to degrade the target protein in tumor tissue and inhibit tumor growth.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)[11]
-
Human cancer cell line expressing the target protein
-
Matrigel (or similar) for subcutaneous injection
-
Dosing vehicle and PROTAC formulation
-
Calipers for tumor measurement
-
Tissue homogenization buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)[7]
-
Western blotting or Immunohistochemistry (IHC) reagents
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-200 mm³. Measure tumors with calipers every 2-3 days and calculate volume using the formula: (Length x Width²)/2.[7]
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Dosing Regimen: Administer the PROTAC according to a predetermined schedule (e.g., daily IP injections of 25 mg/kg). Monitor animal body weight and general health as a measure of toxicity.[7]
-
Efficacy Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size. Measure final tumor volume and weight.[7]
-
PD Analysis:
-
At specified time points (e.g., 2, 8, 24 hours after the final dose), euthanize a subset of animals from each group.
-
Excise tumors and either flash-freeze in liquid nitrogen for Western blot analysis or fix in formalin for IHC.[6][7]
-
For Western blotting, homogenize tumor tissue, quantify protein concentration, and probe for the target protein and a loading control (e.g., GAPDH).[1]
-
Illustrative In Vivo Efficacy Data:
| Treatment Group | Dose (mg/kg, IP, daily) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1550 ± 210 | - | +2.5 |
| PROTAC A | 25 | 420 ± 95 | 72.9 | -1.8 |
| PROTAC A | 50 | 185 ± 60 | 88.1 | -4.5 |
Note: Data are illustrative and will vary based on the specific PROTAC, target, and tumor model.
Signaling Pathway Considerations
Lenalidomide itself has immunomodulatory effects, primarily through the degradation of the transcription factors IKZF1 and IKZF3.[12][13] This leads to downstream effects, including the modulation of T-cell activity and cytokine production (e.g., IL-2).[12][14] When incorporated into a PROTAC, the Lenalidomide moiety retains its ability to recruit CRBN, but the primary therapeutic effect is intended to be driven by the degradation of the specific target protein. The diagram below illustrates the general downstream consequences of degrading a target oncogenic protein, such as a kinase or a transcription factor like BRD4.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. biocytogen.com [biocytogen.com]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Lenalidomide-C4-NH2 Hydrochloride for Oncogenic Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest.[1] PROTACs consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
Lenalidomide-C4-NH2 hydrochloride is a critical building block in the synthesis of PROTACs. It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] By incorporating this moiety, researchers can design PROTACs that effectively recruit the CRL4-CRBN complex to degrade specific oncogenic proteins. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of PROTACs for cancer research and drug discovery.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized with this compound operate through a catalytic mechanism. The PROTAC first binds to both the target oncogenic protein and the Cereblon E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3] Following polyubiquitination, the target protein is recognized and degraded by the proteasome.[1] The PROTAC molecule is then released and can engage in another round of degradation, highlighting its catalytic nature.[4]
Downstream Signaling Effects: A Case Study with BRD4 Degradation
The degradation of an oncogenic protein can have profound effects on downstream signaling pathways. For instance, Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-Myc.[5] PROTACs that induce the degradation of BRD4 lead to the downregulation of c-Myc, resulting in anti-proliferative effects in cancer cells.[5][6]
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[1] The impact on cell viability is measured by the half-maximal inhibitory concentration (IC50).[7]
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| BRD4 | Lenalidomide derivative | THP-1 | - | - | 0.81 | [6] |
| BTK | Lenalidomide derivative | Mino | 2.2 | 97 | - | [8] |
| HDAC1 | VHL Ligand | HCT116 | 910 | >50 | - | [9] |
| HDAC3 | VHL Ligand | HCT116 | 640 | >50 | - | [9] |
Note: The data presented is a summary from various studies and may not exclusively use this compound but represents the expected performance of similar PROTACs.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target oncogenic protein in cultured cells following treatment with a PROTAC.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate with the primary antibody for the target protein and loading control overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein in a reconstituted system.[3]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
-
SDS-PAGE and Western blot reagents (as in Protocol 1)
Methodology:
-
Reaction Setup:
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the samples by Western blotting as described in Protocol 1, probing for the target protein.
-
-
Interpretation:
-
A ladder of higher molecular weight bands or a smear above the unmodified target protein indicates successful polyubiquitination.[3]
-
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of oncogenic protein degradation on cell proliferation.[7]
Materials:
-
Cancer cell line of interest
-
96-well opaque-walled plates
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Treat cells with serial dilutions of the PROTAC. Include a vehicle control.[7]
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours).[7]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
Conclusion
This compound is a valuable tool for the development of PROTACs targeting oncogenic proteins for degradation. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel protein degraders. By systematically assessing protein degradation, mechanism of action, and cellular effects, scientists can advance the development of this promising therapeutic modality for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Applications of Lenalidomide-C4-NH2 Hydrochloride in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory drug (IMiD), has become a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma and myelodysplastic syndromes.[1][2][3] Its mechanism of action is multifaceted, involving direct anti-tumor effects, immunomodulation, and anti-angiogenic properties.[1][2][4][5] A pivotal discovery revealed that Lenalidomide functions as a "molecular glue," redirecting the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors IKZF1 and IKZF3.[6][7][8] This mode of action has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to co-opt the ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[9]
Lenalidomide-C4-NH2 hydrochloride serves as a crucial building block in the synthesis of PROTACs. It is a derivative of Lenalidomide that incorporates a C4-amine linker, providing a reactive handle for conjugation to a ligand that binds to a protein of interest. This application note provides detailed protocols for the synthesis of this compound and its application in the development and evaluation of PROTACs for cancer research.
Mechanism of Action: Lenalidomide and PROTACs
Lenalidomide exerts its therapeutic effects by binding to the CRBN E3 ubiquitin ligase, thereby altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of neosubstrates like IKZF1 and IKZF3, which are critical for the survival of certain cancer cells.[6][8]
PROTACs built with this compound leverage this mechanism. A PROTAC consists of three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, Lenalidomide), and a linker connecting the two. By simultaneously binding to the POI and CRBN, the PROTAC forms a ternary complex, leading to the ubiquitination and degradation of the POI.
Data Presentation
Table 1: In Vitro Activity of a Lenalidomide-based PROTAC
| Cell Line | Target Protein | PROTAC Concentration (nM) | % Degradation of Target Protein | IC50 (nM) |
| RS4;11 (Acute Leukemia) | BRD4 | 10 | >90% | 0.98[10] |
| MOLM-13 (Acute Leukemia) | BRD4 | 100 | >85% | 13.7[10] |
| THP-1 (Monocytic Leukemia) | BRD4 | 100 | >95% | 0.81 (for a similar PROTAC)[11] |
| MM.1S (Multiple Myeloma) | IKZF1 | 50 | >80% | 1.1 (for a Lenalidomide analog) |
Note: The data presented is a compilation from multiple sources demonstrating the efficacy of Lenalidomide-based PROTACs and may not represent a single PROTAC molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound, a key intermediate for PROTAC development.
Materials:
-
Lenalidomide
-
tert-butyl (4-bromobutyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Alkylation of Lenalidomide:
-
Dissolve Lenalidomide (1 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) to the solution and stir for 10 minutes at room temperature.
-
Add tert-butyl (4-bromobutyl)carbamate (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to obtain Boc-protected Lenalidomide-C4-NH2.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM to remove residual TFA.
-
-
Salt Formation:
-
Dissolve the resulting amine in a minimal amount of DCM or methanol.
-
Add a solution of HCl in diethyl ether or dioxane (1.2 eq) dropwise with stirring.
-
A precipitate will form. Stir for an additional 30 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: PROTAC-Mediated Degradation of a Target Protein (e.g., BRD4) - Western Blot Analysis
This protocol details the steps to assess the degradation of a target protein in cancer cells treated with a Lenalidomide-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., THP-1 for BRD4)
-
Cell culture medium and supplements
-
Lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein, e.g., anti-BRD4, and a loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC or vehicle for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of a Lenalidomide-based PROTAC on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Add the compounds to the wells (typically in a final volume of 200 µL). Include vehicle-treated and untreated controls.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (Target Protein-PROTAC-CRBN).
Materials:
-
Cancer cell line
-
Lenalidomide-based PROTAC
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-Target Protein)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies for Western blotting (anti-CRBN, anti-Target Protein)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and MG132 (to prevent degradation of the target) for a few hours.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Quantify the protein concentration.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the target protein and CRBN.
-
-
Analysis:
-
The presence of the target protein in the CRBN immunoprecipitate (or vice versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating a Lenalidomide-based PROTAC.
Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.
References
- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C5 Lenalidomide-C9-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 7. appretech.com [appretech.com]
- 8. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 9. US20050096351A1 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of PROTAC-Mediated Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that redirects the cellular ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3] Unlike traditional inhibitors that merely block protein function, PROTACs induce the degradation of the entire protein, offering a powerful strategy to target previously "undruggable" proteins.[4][5] A thorough understanding of the kinetics of PROTAC-mediated degradation is crucial for the rational design and optimization of these novel therapeutics. This document provides detailed application notes and protocols for the kinetic analysis of the key steps in the PROTAC mechanism of action.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][6] The formation of a stable ternary complex between the POI, PROTAC, and E3 ligase is the critical initiating event.[7][8] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome.[1][3][8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][3]
Kinetic analysis of this multi-step process, including ternary complex formation, ubiquitination, and protein degradation, provides invaluable insights into a PROTAC's efficacy and mechanism of action (MoA).[9][10] Key parameters such as the rate of degradation (k_deg), maximal degradation (Dmax), and the concentration required for 50% degradation (DC50) are essential for compound optimization and ranking.[6][11][12]
Signaling Pathway of PROTAC Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflows and Protocols
A comprehensive kinetic analysis of a PROTAC involves a multi-faceted approach, assessing each key step of the degradation process.
Caption: General workflow for kinetic analysis of PROTACs.
Protocol 1: Ternary Complex Formation Kinetics using Surface Plasmon Resonance (SPR)
This protocol outlines the determination of binding kinetics and affinity for binary and ternary complex formation.[13][14][15][16][17][18]
Objective: To measure the on-rate (ka), off-rate (kd), and dissociation constant (KD) for PROTAC binding to the E3 ligase and the POI individually (binary) and simultaneously (ternary), and to calculate the cooperativity factor (α).[14]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified, tagged E3 ligase (e.g., His-tagged VHL or CRBN complex)
-
Purified POI
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the purified E3 ligase onto the sensor chip surface via amine coupling or a suitable capture method.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of PROTAC concentrations in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgram data to a 1:1 binding model to determine the binary KD (KD_binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the following equation: α = KD_binary / KD_ternary.
-
An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase.
-
Data Presentation:
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) | Cooperativity (α) |
| PROTAC <> E3 Ligase | Value | Value | Value | N/A |
| PROTAC <> POI | Value | Value | Value | N/A |
| (E3) <> PROTAC + POI | Value | Value | Value | Value |
Protocol 2: Live-Cell Target Ubiquitination using NanoBRET™ Assay
This protocol allows for the real-time monitoring of target protein ubiquitination in living cells.[2][7][9][19][20]
Objective: To kinetically measure the PROTAC-induced ubiquitination of the target protein.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRISPR/Cas9 engineered cell line expressing the POI tagged with HiBiT
-
Plasmids for expressing LgBiT and HaloTag®-Ubiquitin
-
Transfection reagent
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Preparation:
-
Co-transfect the HiBiT-tagged POI cell line with plasmids encoding LgBiT and HaloTag®-Ubiquitin.
-
Plate the transfected cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
Assay Execution:
-
Treat the cells with various concentrations of the PROTAC or vehicle control (DMSO).
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately begin kinetic measurement of donor (460 nm) and acceptor (618 nm) emission in a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle control to determine the fold-increase in ubiquitination over time.
-
Data Presentation:
| PROTAC Concentration | Time to Onset (min) | Max Ubiquitination (Fold Change) | Rate of Ubiquitination (RFU/min) |
| 1 nM | Value | Value | Value |
| 10 nM | Value | Value | Value |
| 100 nM | Value | Value | Value |
| 1 µM | Value | Value | Value |
Protocol 3: Kinetic Protein Degradation using HiBiT Lytic Assay
This protocol provides a sensitive method to quantify the rate and extent of target protein degradation in cells.[9][21][22][23][24]
Objective: To determine the kinetic parameters of PROTAC-induced protein degradation, including DC50, Dmax, and the degradation rate constant (k_deg).[10][11][12]
Materials:
-
CRISPR/Cas9 engineered cell line expressing the POI tagged with HiBiT at an endogenous locus
-
PROTAC compound
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Treatment:
-
Plate the HiBiT-tagged cells in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or vehicle control.
-
Incubate for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Lysis and Detection:
-
At each time point, add the Nano-Glo® HiBiT Lytic Reagent (which contains LgBiT protein and substrate) to the wells.
-
Incubate for 10 minutes at room temperature to ensure cell lysis and signal equilibration.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control at each time point to calculate the percentage of remaining protein.
-
DC50 Determination: For a fixed time point (e.g., 24 hours), plot the percentage of degradation against the log of PROTAC concentration and fit to a four-parameter dose-response curve.
-
Dmax and k_deg Determination: Plot the percentage of remaining protein over time for each PROTAC concentration. From these curves, determine the maximal degradation (Dmax) and the initial degradation rate (k_deg).[12]
-
Data Presentation:
| PROTAC | DC50 (nM) | Dmax (%) | k_deg (1/hr) | Time to Dmax (hr) |
| A | Value | Value | Value | Value |
| B | Value | Value | Value | Value |
| C | Value | Value | Value | Value |
Protocol 4: Western Blot for Protein Degradation Confirmation
Western blotting is a standard, semi-quantitative method to confirm the degradation of the target protein.[6][25]
Objective: To visually confirm and quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Data Presentation:
| PROTAC Concentration | Time (hr) | Normalized POI Level (vs. Vehicle) | % Degradation |
| 10 nM | 4 | Value | Value |
| 100 nM | 4 | Value | Value |
| 1 µM | 4 | Value | Value |
| 100 nM | 24 | Value | Value |
Conclusion
The kinetic analysis of PROTAC-mediated protein degradation is a critical component of the drug discovery process. The protocols and methodologies outlined in this document provide a comprehensive framework for characterizing the key events in the PROTAC mechanism of action, from ternary complex formation to target protein elimination. By systematically evaluating these kinetic parameters, researchers can gain a deeper understanding of their compounds, enabling more effective optimization and selection of clinical candidates. The integration of biophysical and cell-based assays provides a holistic view of PROTAC performance, accelerating the development of this promising new class of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promega.co.jp [promega.co.jp]
- 12. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com.cn]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. aragen.com [aragen.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. selvita.com [selvita.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. academic.oup.com [academic.oup.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC Experiments with Lenalidomide-C4-NH2 hydrochloride
Welcome to the technical support center for researchers utilizing Lenalidomide-C4-NH2 hydrochloride in their Proteolysis-Targeting Chimera (PROTAC) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the design, execution, and interpretation of your targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a derivative of Lenalidomide (B1683929), which functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1] In a PROTAC molecule, it serves as the E3 ligase ligand connected via a C4 linker to a warhead that binds your protein of interest (POI). By binding to CRBN, it hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
Q2: What are the best practices for handling and storing this compound?
For optimal stability, this compound should be stored at 4°C in a sealed container, away from moisture.[1] When prepared as a stock solution in a solvent like DMSO, it is recommended to store it at -80°C for up to six months or at -20°C for one month.[1] It is soluble in DMSO and water, with the hydrochloride salt improving aqueous solubility.[1]
Q3: Are there known off-target effects associated with lenalidomide-based PROTACs?
Yes, the lenalidomide moiety itself can induce the degradation of endogenous substrates of Cereblon, known as neosubstrates. These include zinc-finger transcription factors like IKZF1 and IKZF3.[2][3] This can lead to off-target effects that are independent of your intended protein of interest.[4][5] It is crucial to use appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guide
Problem 1: No or Poor Degradation of the Target Protein
Q: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
There are several potential reasons for a lack of PROTAC efficacy. A logical workflow can help pinpoint the issue.
References
Technical Support Center: Overcoming the Hook Effect in PROTAC® Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and overcome the hook effect in Proteolysis-Targeting Chimera (PROTAC®) assays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC® assays?
A1: The "hook effect" is a phenomenon observed in PROTAC® dose-response experiments where, contrary to expectations, the degradation of the target protein decreases at high PROTAC® concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC® concentration.[1] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the efficacy paradoxically reduces.[1]
Q2: What causes the "hook effect"?
A2: The hook effect arises from the formation of unproductive binary complexes at excessive PROTAC® concentrations.[1][3] A PROTAC®'s function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC®, and an E3 ligase.[][5] However, at high concentrations, the PROTAC® can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC® or E3 Ligase-PROTAC®).[3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[3][6]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC®, target protein, E3 ligase, and cell line used.[8] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[7] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration window for degradation and detect the onset of the hook effect.[1]
Troubleshooting Guide
Issue 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC® concentrations, particularly at the higher end where the effect is seen.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET™, Co-Immunoprecipitation) to directly measure ternary complex formation at different PROTAC® concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[1]
-
Issue 2: I don't observe any degradation at any of the concentrations I've tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC®, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC® is inactive, confirm its ability to bind the target protein and E3 ligase and facilitate ternary complex formation using appropriate assays.[1]
-
Check Cell Line and E3 Ligase Expression: Ensure your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC® concentration to determine the ideal incubation time.[1]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC® linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[7] This stabilizes the ternary complex, making its formation more favorable than binary complexes, even at higher concentrations.[2]
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC® with a reduced hook effect.[7]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a PROTAC® Exhibiting a Hook Effect
| PROTAC® Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10% | Minimal degradation |
| 1 | 40% | Increasing degradation |
| 10 | 85% | Near maximal degradation (Dmax) |
| 100 | 90% | Maximal degradation (Dmax) |
| 1000 | 55% | Onset of the hook effect |
| 10000 | 20% | Pronounced hook effect |
Table 2: Key PROTAC® Characterization Parameters
| Parameter | Description | Typical Range |
| DC50 | Concentration for 50% protein degradation. | pM to µM |
| Dmax | Maximum percentage of protein degradation. | >80% is often considered effective |
| Optimal Concentration | Concentration at which Dmax is achieved. | Varies significantly |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.[10]
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
-
Principle: This assay uses NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. One interacting protein (e.g., the target protein) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®. In the presence of a PROTAC® that brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.[1]
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.[11]
-
-
Cell Plating:
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
HaloTag® Labeling:
-
Add the fluorescent HaloTag® ligand to the cells and incubate to allow for labeling.
-
-
PROTAC® Treatment:
-
Add serial dilutions of the PROTAC® to the wells.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate.
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increased ratio indicates ternary complex formation.[11]
-
Visualizations
Caption: Mechanism of the PROTAC® Hook Effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: Optimizing Linker Length for Lenalidomide-C4-NH2 Hydrochloride PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Lenalidomide-C4-NH2 hydrochloride-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Lenalidomide-based PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein (warhead) and the ligand binding to the E3 ligase (in this case, a Lenalidomide derivative for Cereblon/CRBN)[][2][3]. Its primary role is to enable the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase[][2][4]. The linker's length, rigidity, and composition dictate the spatial orientation of the target protein and the E3 ligase, which is critical for the subsequent ubiquitination of the target protein and its degradation by the proteasome[][3].
Q2: How does linker length impact the degradation efficiency of a Lenalidomide-based PROTAC?
A2: The length of the linker significantly influences the degradation efficiency (DC50 and Dmax values) of a PROTAC[][5].
-
A linker that is too short can lead to steric hindrance, preventing the target protein and the E3 ligase from coming together effectively within the ternary complex[][4].
-
A linker that is too long may result in a non-productive ternary complex where the distance between the E3 ligase and the target protein's lysine (B10760008) residues (sites of ubiquitination) is too great for efficient ubiquitin transfer[4][5].
Therefore, optimizing the linker length is essential to achieve the maximal degradation of the target protein[].
Q3: What are common starting points for linker length in Lenalidomide-based PROTACs?
A3: While the optimal linker length is highly dependent on the specific target protein and warhead, common starting points often involve polyethylene (B3416737) glycol (PEG) or alkyl chains[2][6]. For Lenalidomide-based PROTACs, which utilize a C4-NH2 linker attachment point on the Lenalidomide scaffold, researchers often begin by synthesizing a series of PROTACs with varying linker lengths, for example, using PEG linkers of different unit lengths (e.g., PEG3, PEG4, PEG5) or alkyl chains of varying carbon numbers.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at higher PROTAC concentrations[4]. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation[4]. While linker optimization can sometimes mitigate the hook effect by improving the stability and formation of the ternary complex, it is primarily addressed by carefully selecting the PROTAC concentration in experiments[4].
Troubleshooting Guide
Problem 1: My Lenalidomide-based PROTAC binds to the target protein and Cereblon individually, but I don't observe any target degradation.
-
Possible Cause: The linker length or composition is not optimal for the formation of a productive ternary complex. The spatial orientation of the target and E3 ligase may be incorrect for ubiquitination.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Design and synthesize a series of PROTACs with varying linker lengths. For example, if you started with a PEG4 linker, synthesize analogs with PEG2, PEG3, PEG5, and PEG6 linkers. It is also beneficial to explore different linker compositions, such as more rigid alkyl chains or more flexible PEG chains[2].
-
Perform a Dose-Response Experiment: Test the new PROTACs over a wide range of concentrations in a relevant cell line to determine their DC50 and Dmax values.
-
Ternary Complex Formation Assay: If possible, perform an assay to directly measure the formation of the ternary complex. Techniques like Fluorescence Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR) can provide insights into the stability of the complex with different linkers[7].
-
Problem 2: I observe very low levels of target degradation (high DC50, low Dmax).
-
Possible Cause: The linker may be contributing to poor physicochemical properties of the PROTAC, such as low cell permeability or poor solubility, preventing it from reaching its intracellular target[4].
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the solubility and cell permeability of your PROTACs.
-
Modify Linker Composition: Incorporate more hydrophilic moieties, such as PEG units, into the linker to improve solubility and permeability[2].
-
Vary Attachment Points: If synthetically feasible, consider altering the attachment point of the linker on the warhead, as this can also influence the PROTAC's properties and ternary complex formation.
-
Problem 3: The degradation efficiency of my PROTAC is highly variable between experiments.
-
Possible Cause: This could be due to issues with the experimental setup or the stability of the PROTAC.
-
Troubleshooting Steps:
-
Ensure Consistent Experimental Conditions: Standardize cell density, treatment time, and reagent concentrations.
-
Check PROTAC Stability: Assess the stability of your PROTAC in the cell culture media and lysis buffer. PROTACs can be susceptible to degradation by cellular enzymes.
-
Optimize Western Blotting: Ensure that your western blotting protocol is optimized for the target protein, including antibody selection and validation.
-
Data Presentation
Table 1: Representative Data for Linker Length Optimization of a BRD4-targeting PROTAC using Lenalidomide-C4-NH2
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG3 | 10 | 150 | 65 |
| PROTAC-2 | PEG4 | 13 | 50 | 85 |
| PROTAC-3 | PEG5 | 16 | 25 | 95 |
| PROTAC-4 | PEG6 | 19 | 80 | 70 |
| PROTAC-5 | Alkyl-C8 | 8 | 200 | 50 |
| PROTAC-6 | Alkyl-C10 | 10 | 95 | 75 |
Note: This is example data and actual results will vary depending on the target protein and warhead.
Mandatory Visualizations
Caption: Mechanism of protein degradation induced by a Lenalidomide-based PROTAC.
Caption: A workflow for troubleshooting poorly performing Lenalidomide-based PROTACs.
Experimental Protocols
1. General Protocol for Synthesis of Lenalidomide-C4-NH2-Linker-Warhead PROTACs
This protocol describes a general method for synthesizing Lenalidomide-based PROTACs using the C4-amino group of Lenalidomide as the attachment point for the linker. A key intermediate is the this compound.
-
Step 1: Synthesis of Linker-Warhead Conjugate:
-
Synthesize the warhead (ligand for the target protein) with a reactive functional group (e.g., carboxylic acid, amine, or azide).
-
Synthesize the linker with complementary reactive functional groups at each end (e.g., an amine and a carboxylic acid for amide bond formation).
-
Couple the linker to the warhead using standard coupling chemistry (e.g., EDC/HOBt for amide bond formation, or Click Chemistry for azide-alkyne cycloaddition). Purify the product by column chromatography.
-
-
Step 2: Coupling of Linker-Warhead to Lenalidomide-C4-NH2:
-
Dissolve the Linker-Warhead conjugate and this compound in a suitable solvent (e.g., DMF or DMSO).
-
If forming an amide bond, add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
2. Western Blotting Protocol for Assessing Target Protein Degradation
-
Step 1: Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
-
Step 2: Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Step 3: Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Step 4: SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Step 5: Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Step 6: Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
3. Ternary Complex Formation Assay using FRET
-
Step 1: Reagent Preparation:
-
Label the purified target protein with a donor fluorophore (e.g., Tb-cryptate) and the purified Cereblon-DDB1 complex with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions.
-
Prepare a serial dilution of the PROTACs in an appropriate assay buffer.
-
-
Step 2: Assay Setup:
-
In a low-volume 384-well plate, add a constant concentration of the labeled target protein and the labeled Cereblon-DDB1 complex to each well.
-
Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.
-
-
Step 3: Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measure the FRET signal on a compatible plate reader by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
-
Step 4: Data Analysis:
-
Calculate the FRET ratio and plot it as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
-
References
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Lenalidomide-C4-NH2 Hydrochloride-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with Lenalidomide-C4-NH2 hydrochloride-based Proteolysis Targeting Chimeras (PROTACs). It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for this compound-based PROTACs?
A1: Off-target effects with these PROTACs can arise from several mechanisms:
-
Unintended Degradation of "Neosubstrates": The lenalidomide (B1683929) moiety recruits the Cereblon (CRBN) E3 ligase. This complex can sometimes recognize and degrade endogenous proteins, known as neosubstrates, that are not the intended target. A well-documented example is the degradation of zinc finger transcription factors like IKZF1 and IKZF3.[1][2]
-
Warhead-Mediated Off-Target Binding: The ligand designed to bind to your protein of interest (the "warhead") may have affinity for other proteins with similar binding pockets, leading to their unintended degradation.
-
Ternary Complex-Dependent Off-Targets: The formation of a stable ternary complex (PROTAC:Target:E3 ligase) is crucial for degradation. However, a PROTAC might induce the formation of an off-target ternary complex with a protein other than the intended target, leading to its degradation.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to a decrease in degradation efficiency.[3] This can sometimes be misinterpreted as a lack of on-target activity or an off-target effect.
Q2: How can I minimize off-target effects in my experiments?
A2: Several strategies can be employed to enhance the selectivity of your PROTAC:
-
Optimize the Warhead: Utilize a highly selective ligand for your protein of interest to minimize binding to other proteins.
-
Modify the Linker: The length, composition, and attachment point of the linker can significantly influence the geometry of the ternary complex. Systematic modifications to the linker can improve selectivity for the on-target protein.[3]
-
Change the E3 Ligase: While this guide focuses on lenalidomide-based PROTACs that recruit CRBN, in some cases, switching to a different E3 ligase (e.g., VHL) might be necessary if off-target effects with CRBN are persistent.[3]
-
Dose-Response Optimization: Conduct thorough dose-response experiments to identify the optimal concentration range for target degradation and to avoid the "hook effect".[3]
Q3: What are essential control experiments to include when investigating off-target effects?
A3: To validate your findings and distinguish between on-target, off-target, and non-specific effects, the following controls are crucial:
-
Inactive Epimer/Stereoisomer Control: A stereoisomer of your PROTAC that does not bind to the target protein or the E3 ligase but is otherwise structurally identical. This helps to rule out effects caused by the chemical scaffold itself.
-
Warhead-Only Control: The ligand for your protein of interest without the E3 ligase binder and linker. This helps to identify off-target effects mediated solely by the warhead.
-
This compound Control: The E3 ligase binder and linker alone. This helps to identify off-target effects specifically related to CRBN recruitment, such as neosubstrate degradation.
-
Proteasome Inhibitor Co-treatment: Treating cells with a proteasome inhibitor (e.g., MG132) alongside your PROTAC should rescue the degradation of both on-target and off-target proteins, confirming that the observed protein loss is due to proteasomal degradation.[4]
Troubleshooting Guides
Problem 1: Unexpected protein degradation observed in proteomics data.
| Potential Cause | Troubleshooting Steps |
| Neosubstrate Degradation | - Cross-reference your list of downregulated proteins with known CRBN neosubstrates (e.g., IKZF1, IKZF3, GSPT1).- Validate the degradation of potential neosubstrates by Western blot. |
| Off-Target Binding of the Warhead | - Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay with the warhead-only control to assess its binding to the unexpected protein.- If binding is confirmed, consider redesigning the warhead for improved selectivity. |
| Formation of an Off-Target Ternary Complex | - Use a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to investigate if your PROTAC can induce a ternary complex between the off-target protein and CRBN.- Modify the linker of your PROTAC to disrupt the formation of the off-target ternary complex. |
| Downstream Effects of On-Target Degradation | - Analyze the function of your primary target protein and its known signaling pathways. The unexpected protein degradation may be a downstream consequence of depleting your intended target.- Perform a time-course experiment to distinguish between early, direct degradation events and later, indirect effects. |
Problem 2: Inconsistent or no degradation of the target protein.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Assess the physicochemical properties of your PROTAC. Large, polar molecules often have poor membrane permeability.[3] - Consider chemical modifications to improve permeability, such as reducing polarity or employing prodrug strategies.[3] |
| "Hook Effect" | - Perform a wide dose-response curve to determine if you are using a concentration that is too high.[3] The optimal concentration for degradation is often in the nanomolar to low micromolar range. |
| PROTAC Instability | - Evaluate the stability of your PROTAC in cell culture media over the time course of your experiment.[3] |
| Lack of Ternary Complex Formation | - Use a TR-FRET or NanoBRET assay to confirm that your PROTAC can induce the formation of a ternary complex between your target protein and CRBN.[3] |
| Inefficient Ubiquitination | - Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination may indicate a non-productive ternary complex.[3] |
Quantitative Data on Off-Target Effects
The following table summarizes publicly available data on the degradation of known neosubstrates by lenalidomide and pomalidomide-based PROTACs. While not specific to the C4-NH2 linker, this data provides a general reference for the potential off-target degradation of these proteins.
| Compound Class | Off-Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| Pomalidomide-based PROTAC (TL12-186) | IKZF1 | RPMI-8226 | Not Reported | ~88 | |
| Pomalidomide-based PROTAC (TL12-186) | IKZF3 | RPMI-8226 | Not Reported | ~99 | |
| Lenalidomide | IKZF1 | RPMI-8226 | >10 µM | <50 | |
| Lenalidomide | IKZF3 | RPMI-8226 | Not Reported | ~60 | |
| Pomalidomide | IKZF1 | RPMI-8226 | ~1 µM | ~80 | |
| Pomalidomide | IKZF3 | RPMI-8226 | ~1 µM | ~95 |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Caption: A typical workflow for identifying off-target effects of PROTACs using quantitative mass spectrometry.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is used to assess the engagement of a PROTAC or its warhead with a target protein in a cellular context.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
NanoBRET™ Target Engagement Assay Workflow
This assay quantifies the binding of a PROTAC to its target protein within living cells.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
TR-FRET Ternary Complex Formation Assay
This assay is used to confirm the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.
Caption: A general workflow for a TR-FRET-based ternary complex formation assay.
In-Cell Ubiquitination Assay Protocol
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
Caption: A workflow for an in-cell ubiquitination assay to confirm PROTAC-induced target ubiquitination.
References
Technical Support Center: Strategies to Minimize Off-Target Degradation by PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target degradation by Proteolysis Targeting Chimeras (PROTACs).
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target degradation by PROTACs?
A1: Off-target effects of PROTACs can stem from several mechanisms[1][2][3]:
-
Unintended Degradation of Non-Target Proteins: This is a major concern and can happen if the PROTAC facilitates the ubiquitination and degradation of proteins other than the intended target[1][2]. This can be due to the promiscuity of the warhead or the E3 ligase binder[4]. For instance, pomalidomide-based PROTACs have been observed to degrade zinc-finger (ZF) proteins[5].
-
Independent Pharmacological Effects: The warhead or the E3 ligase recruiter component of the PROTAC molecule can have its own biological activities, independent of protein degradation[2][3].
-
Perturbation of Signaling Pathways: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways[2][6].
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and may lead to off-target pharmacology[2][6].
Q2: How can I proactively design PROTACs with better selectivity?
A2: Improving PROTAC selectivity is a key aspect of their design and development. Here are some strategies to consider[4][7]:
-
Optimize the Target-Binding Warhead: Employ a more selective binder for your protein of interest. Even a promiscuous inhibitor can lead to selective degradation when incorporated into a PROTAC, as selectivity is also driven by the formation of a stable ternary complex[8][9][10].
-
Modify the Linker: The length, composition, and attachment point of the linker can significantly influence the geometry of the ternary complex and, consequently, which proteins are presented for ubiquitination. Systematic variation of the linker can enhance selectivity[4][11].
-
Change the E3 Ligase: Different E3 ligases have distinct endogenous substrates and may form different off-target ternary complexes. Exploring various E3 ligase recruiters can improve the selectivity profile[4]. VHL-based PROTACs, for example, are sometimes considered to have fewer off-target degradation profiles compared to some CRBN-based ones, though this needs to be empirically validated[6].
-
Computational Modeling: Structure-based computational approaches can be used to predict the formation of ternary complexes and the efficiency of ubiquitination for different PROTAC designs[12][13].
Q3: What are the essential control experiments to include when assessing off-target effects?
A3: A robust set of controls is crucial for accurately interpreting your experimental results. Key controls include[3][6]:
-
Inactive Control PROTAC: This is a critical control, similar to your active PROTAC but with a modification in either the warhead or the E3 ligase binder that prevents the formation of a stable ternary complex. This helps to differentiate effects caused by target degradation from other pharmacological activities of the molecule[3].
-
E3 Ligase Ligand Alone: Treating cells with only the E3 ligase recruiting moiety helps to identify any off-target effects specifically associated with this component[3].
-
Vehicle Control: A control group treated with the same vehicle (e.g., DMSO) used to dissolve the PROTAC is essential for baseline comparisons[3].
-
Positive Control: A known selective degrader for your target can be used for comparison and to validate your experimental setup[3].
Part 2: Troubleshooting Guide
Issue 1: My global proteomics data shows a large number of downregulated proteins. How do I distinguish direct off-targets from downstream signaling effects?
A: This is a common challenge in interpreting proteomics data. Here’s a step-by-step approach to dissecting your results:
-
Time-Course Experiment: Perform a time-course experiment with your PROTAC. Direct off-targets are likely to be degraded at earlier time points, while downstream effects will appear later as signaling pathways are modulated.
-
Transcriptomics Analysis: Conduct RNA-sequencing (RNA-seq) to determine if the changes in protein levels are due to protein degradation or transcriptional regulation. If a protein is downregulated but its corresponding mRNA level is unchanged or increased, it is more likely a direct target of degradation[2].
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays to confirm if your PROTAC directly engages with the potential off-target proteins inside the cell[2][14][15][16].
-
In Vitro Ubiquitination Assays: Perform in vitro or in-cell ubiquitination assays to see if the identified off-target proteins are ubiquitinated in the presence of your PROTAC, the E3 ligase, and ubiquitin machinery. This provides strong evidence for direct degradation[4][17][18].
Issue 2: I'm observing significant cellular toxicity that doesn't seem to be related to the degradation of my intended target.
A: Unexpected toxicity can be a sign of off-target effects. Here's how to troubleshoot this issue:
-
Confirm On-Target Activity: First, verify that your PROTAC is effectively degrading the intended target at the concentrations where you observe toxicity.
-
Dose-Response Analysis: Perform a dose-response analysis for both target degradation and cytotoxicity. A significant window between the concentration required for degradation (DC50) and the concentration causing toxicity (e.g., CC50) is desirable.
-
Test Inactive Control: Treat cells with your inactive control PROTAC. If the toxicity persists, it strongly suggests an off-target effect that is independent of the degradation of your primary target[3].
-
Global Proteomics at Non-Toxic Concentrations: Conduct a global proteomics experiment at a non-toxic concentration of your PROTAC to identify any unintended protein degradation that might be responsible for the toxicity at higher concentrations.
Issue 3: My PROTAC shows good biochemical activity but poor cellular degradation.
A: This discrepancy often points to issues with cell permeability or intracellular target engagement.
-
Assess Cell Permeability: Use assays like the Caco-2 permeability assay to evaluate the ability of your PROTAC to cross the cell membrane[19].
-
Live-Cell Target Engagement: Employ live-cell target engagement assays, such as NanoBRET™, to determine if your PROTAC can bind to its intended target and the E3 ligase within the cellular environment[14][15][20][21]. These assays can help distinguish between poor permeability and a failure to engage the target intracellularly.
-
Ternary Complex Formation in Cells: Utilize assays like the NanoBRET™ Ternary Complex Assay to confirm that the PROTAC is capable of forming a stable ternary complex between the target protein and the E3 ligase in live cells[14][22].
Part 3: Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification using Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with your PROTAC at a predetermined optimal concentration. Include vehicle and inactive PROTAC controls. It's also advisable to test a higher concentration to assess the "hook effect"[2].
-
For distinguishing direct vs. indirect effects, a short treatment duration (e.g., 6-8 hours) is recommended to enrich for direct degradation targets[6].
-
-
Sample Preparation:
-
Harvest and lyse the cells.
-
Quantify the total protein concentration.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls[2].
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a method to assess whether a PROTAC engages its target in live cells.
-
Cell Preparation:
-
Express the target protein as a NanoLuc® luciferase fusion protein in your chosen cell line.
-
-
Assay Setup:
-
Add a cell-permeable fluorescent tracer that binds to the same site on the target protein as your PROTAC.
-
Add your PROTAC at varying concentrations.
-
-
Measurement:
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competition between the tracer and your PROTAC for binding to the target will result in a dose-dependent decrease in the BRET signal[14].
-
-
Data Analysis:
-
Calculate the IC50 value, which represents the concentration of your PROTAC that displaces 50% of the tracer. This provides a measure of target engagement in a cellular context.
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol helps to confirm that a target protein is ubiquitinated in response to PROTAC treatment.
-
Cell Treatment:
-
Treat cells with your PROTAC, vehicle control, and inactive control. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody that recognizes ubiquitin or poly-ubiquitin chains. An increase in the ubiquitin signal in the PROTAC-treated sample indicates target ubiquitination[17].
-
Part 4: Quantitative Data Summary
Table 1: Example Data for PROTAC Selectivity Assessment
| PROTAC | Target Protein | On-Target DC50 (nM) | Off-Target Protein X DC50 (nM) | Selectivity (Off-Target/On-Target) |
| PROTAC-A | BRD4 | 10 | >10,000 | >1000 |
| PROTAC-B | BRD4 | 15 | 500 | 33.3 |
| PROTAC-C | BRD4 | 5 | 50 | 10 |
This table illustrates how quantitative degradation data can be used to compare the selectivity of different PROTACs.
Table 2: Comparison of Biophysical and Cellular Assay Data
| Assay Type | Parameter Measured | Example Value (PROTAC-A) | Interpretation |
| Isothermal Titration Calorimetry (ITC) | Binary Binding Affinity (Kd) to Target | 50 nM | Moderate binding to the isolated target protein. |
| Surface Plasmon Resonance (SPR) | Ternary Complex Dissociation Half-life | 30 min | Stable ternary complex formation. |
| NanoBRET™ Target Engagement | Cellular IC50 | 25 nM | Good target engagement in live cells. |
| Western Blot | Cellular DC50 | 10 nM | Potent degradation in a cellular context. |
This table shows how data from different assays can be integrated to build a comprehensive understanding of a PROTAC's behavior.
Part 5: Diagrams and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Off-Target Effects
Caption: A systematic workflow for identifying and mitigating off-target effects.
Logic Diagram for Distinguishing On-Target vs. Off-Target Effects
Caption: A decision tree to classify observed cellular effects of a PROTAC.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. Rational Prediction of PROTAC-compatible Protein-Protein Interfaces by Molecular Docking | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 14. selvita.com [selvita.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. tandfonline.com [tandfonline.com]
- 20. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 22. Ternary Complex Formation [promega.com]
PROTACs and Cell Permeability: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in PROTACs.
Troubleshooting Guide: Poor PROTAC Efficacy In Vitro
Researchers often face challenges with PROTAC efficacy in cell-based assays. This guide provides a systematic approach to troubleshooting experiments where a PROTAC shows weak or no target degradation.
Question: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
Answer:
Several factors can contribute to a lack of PROTAC activity. A logical workflow to diagnose the issue involves systematically evaluating each step of the PROTAC mechanism of action.[1][2]
Initial Steps & Possible Causes:
-
Confirm Target Degradation: The first step is to ensure that the method used to measure protein degradation is accurate and sensitive.
-
Troubleshooting: Use a reliable method like Western blotting or mass spectrometry to quantify target protein levels. Include appropriate controls, such as a vehicle-treated sample and a positive control if available.
-
-
Poor Cell Permeability: Due to their high molecular weight and large polar surface area, many PROTACs struggle to cross the cell membrane efficiently.[1][3][4][5]
-
Troubleshooting:
-
Perform a Cellular Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC can bind to its target inside the cell.[2][6][7] A lack of engagement strongly suggests a permeability issue.
-
Assess Permeability Directly: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay to directly measure the PROTAC's ability to cross a membrane.[8][9]
-
-
-
Inefficient Ternary Complex Formation: The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex with the target protein and the E3 ligase.[10]
-
Troubleshooting:
-
In-Cell Co-Immunoprecipitation (Co-IP): This technique can verify the formation of the ternary complex within the cellular environment.[2]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET) can be used to quantify the formation and stability of the ternary complex in vitro.[10][]
-
-
-
Lack of Ubiquitination: Even if a ternary complex forms, subsequent ubiquitination of the target protein may be inefficient.
-
Troubleshooting:
-
In-Cell Ubiquitination Assay: This involves immunoprecipitating the target protein and then performing a Western blot for ubiquitin. An increase in high-molecular-weight ubiquitin smears indicates successful ubiquitination.[2] To enhance detection, cells can be co-treated with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.[2]
-
-
-
Proteasome Inhibition or Dysfunction: The final step in PROTAC-mediated degradation is the proteasome.
-
Troubleshooting: Ensure that the proteasome is functional in your cell line. You can test this by treating cells with a known proteasome inhibitor and observing the accumulation of ubiquitinated proteins.
-
Experimental Workflow for Troubleshooting PROTAC Activity
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of PROTACs that lead to poor cell permeability?
A1: PROTACs often fall into the "beyond Rule of 5" (bRo5) chemical space, meaning they have properties that are not ideal for passive diffusion across cell membranes.[12][13] These include:
-
High Molecular Weight (MW): Typically ranging from 700 to 1100 Da, significantly larger than the recommended <500 Da for orally bioavailable drugs.[12][14][15]
-
Large Polar Surface Area (PSA): The presence of two ligands and a linker often results in a high number of hydrogen bond donors and acceptors, increasing polarity and hindering passage through the lipid bilayer.[3]
-
High Number of Rotatable Bonds: Flexible linkers can increase the conformational entropy penalty for membrane crossing.[13]
| Property | Typical Range for PROTACs | "Rule of 5" Guideline |
| Molecular Weight (Da) | 700 - 1100+ | < 500 |
| cLogP | > 5 | < 5 |
| Hydrogen Bond Donors | > 5 | < 5 |
| Hydrogen Bond Acceptors | > 10 | < 10 |
Q2: What strategies can be employed to improve the cell permeability of my PROTAC?
A2: Several rational design strategies can be used to enhance PROTAC permeability:
-
Linker Optimization: The linker is a highly tunable component of the PROTAC.[16]
-
Reduce Flexibility and Polarity: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid and less polar structures, such as alkyl chains or phenyl rings, can improve permeability.[17][18]
-
Introduce Basic Nitrogen Atoms: Incorporating basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility without sacrificing permeability.[17]
-
Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can improve physicochemical properties and bioactivity.[18]
-
-
Induce Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds allows them to adopt a more compact, "chameleon-like" conformation, shielding polar groups and reducing the effective PSA.[13][15][17]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved inside the cell can enhance membrane permeability.[12][17]
-
Formulation Strategies: For preclinical studies, formulation approaches can be used to improve solubility and absorption.
-
Lipid-based formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) and lipid nanoparticles (LNPs) can encapsulate PROTACs to improve their delivery.[4]
-
Polymeric micelles and amorphous solid dispersions: These can also enhance the solubility and bioavailability of poorly soluble PROTACs.[4]
-
PROTAC Design Strategies to Enhance Permeability
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.[8][9]
-
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[8]
-
Materials:
-
96-well filter plates (donor plate)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC compound stock solution
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the PROTAC solution to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium)
-
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay is a cell-based method that models human intestinal absorption and provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[8][9]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[9] Permeability is assessed by measuring the transport of the PROTAC from the apical (A) to the basolateral (B) side, and vice versa.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
PROTAC compound stock solution
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity using transepithelial electrical resistance (TEER) measurements.
-
For A-to-B transport, add the PROTAC solution to the apical side and transport buffer to the basolateral side.
-
For B-to-A transport, add the PROTAC solution to the basolateral side and transport buffer to the apical side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
Take samples from both compartments at various time points and quantify the PROTAC concentration using LC-MS/MS.
-
Calculate the Papp value for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
-
| Assay | Type | Throughput | Information Provided |
| PAMPA | Cell-free | High | Passive permeability |
| Caco-2 | Cell-based | Low-Medium | Passive, active, and efflux transport |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.[7]
-
Principle: The binding of a ligand (PROTAC) to its target protein stabilizes the protein, leading to an increase in its melting temperature.[7]
-
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blot reagents and antibodies
-
-
Methodology:
-
Treat cells with the PROTAC or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes, followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blot.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diva-portal.org [diva-portal.org]
- 16. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Troubleshooting PROTAC Instability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to PROTAC instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC instability in cell culture media?
PROTACs can exhibit instability in cell culture media due to a combination of their inherent chemical properties and the complex biological environment of the media. Key causes include:
-
Poor Solubility and Aggregation: Due to their high molecular weight and lipophilicity, PROTACs often have poor aqueous solubility.[1][] This can lead to precipitation and aggregation in cell culture media, reducing the effective concentration and leading to inconsistent results.[1]
-
Chemical Instability: Certain chemical moieties within the PROTAC structure can be susceptible to hydrolysis or other chemical degradation in the aqueous environment of cell culture media. For example, some ligands for the E3 ligase CRBN, such as those derived from thalidomide, can undergo hydrolysis.[1] The linker connecting the two ligands can also contain chemically labile groups.[1]
-
Enzymatic Degradation: Cell culture media, especially when supplemented with fetal bovine serum (FBS), contains various enzymes like esterases and phosphatases that can metabolize PROTACs.[3] This enzymatic activity can cleave labile ester or phosphate (B84403) bonds within the PROTAC structure, leading to its inactivation.
-
Metabolic Instability: If cells are present, they can metabolize the PROTACs through various enzymatic pathways, such as those involving cytochrome P450 enzymes.[1] The linker is often a primary site for metabolic modifications.[1]
Q2: How does fetal bovine serum (FBS) affect PROTAC stability?
Fetal bovine serum (FBS) is a common supplement in cell culture media that can significantly impact PROTAC stability. FBS contains a complex mixture of proteins, growth factors, and enzymes, including esterases and phosphatases. These enzymes can degrade PROTACs containing susceptible chemical linkages, such as esters. This can lead to a loss of PROTAC activity over time. The extent of degradation can vary between different batches of FBS, leading to variability in experimental results.
Q3: My PROTAC shows good target degradation in biochemical assays but performs poorly in cellular assays. What could be the reason?
This is a common challenge and can be attributed to several factors that are present in a cellular context but not in a simplified biochemical assay:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[4][5]
-
Instability in Media: The PROTAC may be degrading in the cell culture media before it has a chance to enter the cells.
-
Cellular Efflux: Once inside the cell, PROTACs can be actively transported out by efflux pumps, reducing their intracellular concentration.[5]
-
Ternary Complex Instability in Cells: The formation of a stable ternary complex (Target-PROTAC-E3 ligase) is crucial for degradation.[6] The intracellular environment can influence the stability of this complex in ways not captured by biochemical assays.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Target Degradation
If you are observing inconsistent or a complete lack of target protein degradation, follow this troubleshooting workflow:
Caption: A stepwise guide to troubleshooting lack of PROTAC-mediated degradation.
Quantitative Data Summary: Troubleshooting Inconsistent Degradation
| Parameter | Potential Issue | Recommended Assay | Expected Outcome for Active PROTAC |
| PROTAC Concentration | Degradation in media | LC-MS/MS analysis of PROTAC in media over time | >80% of PROTAC remaining after 24 hours |
| Cellular Uptake | Poor permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Permeability > 1 x 10⁻⁶ cm/s |
| Target Binding | Lack of target engagement | Cellular Thermal Shift Assay (CETSA) or NanoBRET | Target protein stabilization or high BRET signal |
| Ternary Complex | Inefficient formation | Co-Immunoprecipitation (Co-IP) or TR-FRET | Detection of Target-PROTAC-E3 Ligase complex |
| Ubiquitination | Lack of ubiquitination | In-cell ubiquitination assay | Increased ubiquitination of the target protein |
| Proteasome Function | Impaired proteasome | Proteasome activity assay with MG132 control | Rescue of target protein degradation with MG132 |
Issue 2: High Background or "Hook Effect"
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[7] This is due to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.
Caption: Visualization of the "Hook Effect" at high PROTAC concentrations.
Troubleshooting the Hook Effect:
-
Dose-Response Curve: Perform a wide dose-response experiment with serial dilutions of the PROTAC to identify the optimal concentration range for degradation and to confirm if a hook effect is present.
-
Lower Concentrations: If a hook effect is observed, use lower concentrations of the PROTAC in subsequent experiments.
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Media via LC-MS/MS
This protocol determines the stability of a PROTAC in cell culture media over time.
Materials:
-
Test PROTAC
-
Cell culture medium (with and without 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) with an internal standard (e.g., a stable, structurally similar molecule)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Spike the PROTAC stock solution into pre-warmed cell culture media (with and without FBS) to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the media.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent PROTAC at each time point by comparing the peak area of the PROTAC to the internal standard.
Data Analysis:
Plot the percentage of the remaining PROTAC against time to determine the stability profile.
Protocol 2: In-Cell Ubiquitination Assay
This protocol determines if the target protein is ubiquitinated upon PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Antibody against the target protein
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin
-
SDS-PAGE and Western blot reagents
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the PROTAC at its optimal degradation concentration. As a crucial control, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[4]
-
Lyse the cells in a stringent lysis buffer.[4]
-
Perform immunoprecipitation for the target protein using a specific antibody and Protein A/G beads.[4]
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitinated target protein.
Data Analysis:
A smear or ladder of high molecular weight bands in the PROTAC and MG132 co-treated sample indicates polyubiquitination of the target protein.
Signaling Pathway Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. In situ albumin-binding and esterase-specifically cleaved BRD4-degrading PROTAC for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protein Degradation Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address inconsistent results in protein degradation experiments.
Frequently Asked Questions (FAQs)
Section 1: General Experimental Design & Protein Stability
Question: My results are not reproducible. What are the general factors that could be contributing to this inconsistency?
Answer: Reproducibility issues in protein degradation studies often stem from subtle variations in experimental conditions.[1] Key factors to consider include:
-
Cell Culture Conditions: Ensure consistency in cell line passage number, confluency, and growth media composition.
-
Reagent Quality and Preparation: Use fresh, high-quality reagents. Prepare solutions consistently and be mindful of reagent stability, especially for inhibitors which may be unstable in solution.[2]
-
Sample Handling: Maintain a consistent temperature (typically 4°C) during sample preparation to minimize proteolytic activity.[3] Avoid repeated freeze-thaw cycles of lysates.[4]
-
Experimental Timing: Ensure precise and consistent timing for treatments, incubations, and harvesting.
Question: How can I ensure the stability of my protein of interest during sample preparation?
Answer: Protein stability is critical for accurate degradation analysis.[3][5] To maintain protein integrity:
-
Work Quickly and on Ice: Perform all lysis and sample handling steps on ice to reduce the activity of endogenous proteases.[3][6]
-
Use Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with a cocktail of protease and phosphatase inhibitors to prevent unwanted degradation and modification of your target protein.[6][7][8]
-
Optimize Lysis Buffer: The choice of lysis buffer (e.g., RIPA) should be optimized for your target protein's subcellular localization.[8]
-
Denature Samples Promptly: For many applications, boiling samples in SDS-PAGE loading buffer immediately after quantification can inactivate proteases.[6]
Troubleshooting Guides
Guide 1: Western Blotting for Protein Degradation
Western blotting is a cornerstone technique for observing changes in protein levels. However, it is prone to variability. This guide addresses common issues.
Problem 1: Weak or No Signal for the Target Protein
Possible Causes & Solutions
| Cause | Solution |
| Low Protein Abundance | Increase the amount of protein loaded per well. Consider enriching your target protein via immunoprecipitation.[8] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins.[8] Ensure no air bubbles are trapped between the gel and the membrane.[8] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibody concentrations to find the optimal dilution.[4] |
| Inactive Antibody or Reagents | Use fresh antibody dilutions. Ensure your ECL substrate has not expired and that wash buffers do not contain sodium azide, which inhibits HRP.[7] |
| Protein Degradation During Storage/Handling | Use fresh lysates whenever possible and always include protease inhibitors.[6] |
Problem 2: Multiple Bands or Unexpected Molecular Weight
Possible Causes & Solutions
| Cause | Solution |
| Protein Degradation | The presence of lower molecular weight bands can indicate protein degradation.[7] Ensure the use of fresh protease inhibitors and proper sample handling.[6][7] |
| Post-Translational Modifications (PTMs) | PTMs like phosphorylation or glycosylation can cause shifts in the apparent molecular weight.[2] Consult databases like UniProt to check for known modifications of your protein.[6] |
| Splice Variants | Your antibody may be recognizing different isoforms of the protein.[9] |
| Non-specific Antibody Binding | Optimize blocking conditions (e.g., switch from milk to BSA or vice versa) and antibody concentrations. Consider incubating the primary antibody at 4°C.[6] Run a negative control (e.g., lysate from cells not expressing the target) to confirm specificity.[7] |
| Incomplete Sample Reduction | Ensure complete denaturation by boiling samples in loading buffer containing a fresh reducing agent (e.g., DTT or BME).[7] |
Problem 3: High Background or Uneven Bands
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Blocking | Increase blocking time or try a different blocking agent.[8] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[9] |
| Inadequate Washing | Increase the number and duration of wash steps.[2] |
| Contaminated Buffers | Use freshly prepared, filtered buffers.[7] |
| Uneven Gel Polymerization or Running Conditions | If bands are "smiling," reduce the running voltage and run the gel on ice.[7] Consider using pre-cast gels for better consistency.[7] |
| Uneven Protein Loading | Quantify protein concentration accurately (e.g., using a BCA assay) and ensure equal loading in each lane. Use a loading control to verify.[8] |
Experimental Workflow: Troubleshooting Western Blot Inconsistencies
Caption: A logical workflow for troubleshooting common Western blot issues.
Guide 2: Proteasome and Lysosome Inhibition Experiments
Question: My proteasome inhibitor (e.g., MG132) is not preventing the degradation of my protein. What could be wrong?
Answer: Several factors can lead to the apparent failure of a proteasome inhibitor:
-
Suboptimal Inhibitor Concentration or Timing: The effective concentration and treatment duration are cell-type dependent. It is crucial to perform a dose-response and time-course experiment. For MG132, a common starting point is 1-10 µM.[2]
-
Inhibitor Instability: Prepare fresh inhibitor solutions for each experiment, as some are not stable for long periods in solution.[2]
-
Alternative Degradation Pathway: Your protein may be degraded via a proteasome-independent pathway, such as the lysosomal pathway.[2] To test this, use lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[2]
-
Cell Permeability: Ensure the inhibitor can effectively enter your specific cell type.
Signaling Pathway: Major Protein Degradation Pathways
References
- 1. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biocompare.com [biocompare.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Validation & Comparative
Validating CRBN Engagement: A Comparative Guide to Lenalidomide-C4-NH2 Hydrochloride and Other Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods and data for validating the engagement of Cereblon (CRBN), a critical E3 ubiquitin ligase component, by Lenalidomide-C4-NH2 hydrochloride and other key CRBN ligands. Understanding the binding affinity and engagement of these molecules is paramount in the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Mechanism of Action: Lenalidomide (B1683929) and CRBN Engagement
Lenalidomide and its analogues, often referred to as immunomodulatory drugs (IMiDs), function by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex[1][2]. This binding event modulates the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates[3][4]. This compound is a derivative of Lenalidomide featuring a C4-amino linker, designed for the straightforward synthesis of PROTACs[5]. The core glutarimide (B196013) moiety responsible for CRBN binding is retained, and the linker is positioned on the solvent-exposed isoindolinone ring, which is not expected to significantly hinder the interaction with CRBN[1].
A visual representation of the signaling pathway is provided below.
Caption: CRBN engagement by this compound leads to the recruitment and degradation of target proteins.
Comparative Analysis of CRBN Ligand Performance
The binding affinity of various ligands to CRBN is a key determinant of their efficacy. The following table summarizes reported binding affinities for Lenalidomide and its common alternatives. It is important to note that absolute values can vary between different experimental setups.
| Ligand | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| Lenalidomide | TR-FRET | IC50: ~2.694 µM | [6] |
| Competitive Binding | Kd: ~178 nM | [7][8] | |
| Thermal Shift Assay | IC50: ~3 µM | [9] | |
| Pomalidomide (B1683931) | Competitive Binding | Kd: ~157 nM | [7][8] |
| Thermal Shift Assay | IC50: ~3 µM | [9] | |
| Thalidomide (B1683933) | Competitive Binding | Kd: ~250 nM | [7][8] |
| Thermal Shift Assay | IC50: ~30 µM | [9] | |
| Iberdomide (CC-220) | TR-FRET | IC50: ~0.206 µM (for a potent analog) | [6] |
| (General) | Higher affinity than Lenalidomide and Pomalidomide |
Note: Data for Lenalidomide is presented as a proxy for this compound, as the C4-NH2 linker is not expected to significantly impact CRBN binding affinity.
Experimental Protocols for Validating CRBN Engagement
Several robust biophysical and cellular assays are employed to quantify the interaction between small molecules and CRBN. Below are detailed methodologies for key experiments.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure compound binding to a target protein.
Principle: This assay quantifies the binding of a test compound to a NanoLuc® luciferase-tagged CRBN fusion protein in living cells. A cell-permeable fluorescent tracer that also binds to CRBN is added. When the tracer is bound to the NanoLuc®-CRBN, BRET occurs. A test compound that engages CRBN will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Experimental Workflow:
Caption: A streamlined workflow for the NanoBRET™ CRBN target engagement assay.
Detailed Protocol:
-
Cell Preparation: Seed HEK293 cells transiently or stably expressing a NanoLuc®-CRBN fusion protein into a 96-well plate.
-
Tracer Addition: Prepare the NanoBRET™ tracer solution in Opti-MEM™ I Reduced Serum Medium and add it to the cells.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate and add it to all wells.
-
Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust in vitro assay for quantifying binding interactions in a high-throughput format.
Principle: This competitive binding assay utilizes a terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST or anti-His) that binds to a tagged recombinant CRBN protein, and a fluorescently labeled tracer ligand (e.g., a derivative of thalidomide). When the tracer is bound to the CRBN-antibody complex, FRET occurs between the terbium donor and the fluorescent acceptor. Unlabeled test compounds compete with the tracer for binding to CRBN, resulting in a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of tagged recombinant CRBN/DDB1 complex, Tb-labeled anti-tag antibody, a fluorescent tracer, and serial dilutions of the test compounds in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the CRBN/DDB1 complex and the Tb-labeled antibody.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium (typically 1-2 hours).
-
Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the ratio against the log of the compound concentration and fit to a competitive binding model to determine the IC50.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to study molecular interactions in vitro.
Principle: This competitive assay is based on the change in the rate of rotation of a fluorescently labeled CRBN ligand (probe) upon binding to the much larger CRBN protein. The small, unbound probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to CRBN, its rotation slows, leading to an increase in polarization. A test compound that binds to CRBN will displace the fluorescent probe, causing a decrease in the measured fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant CRBN protein, a fluorescently labeled CRBN probe (e.g., FITC-thalidomide), and serial dilutions of the test compound in an assay buffer.
-
Assay Plate Setup: In a low-volume, black microplate, add the test compound dilutions.
-
Protein and Probe Addition: Add a mixture of the CRBN protein and the fluorescent probe to each well.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in fluorescence polarization against the log of the test compound concentration to determine the IC50 value.
Affinity Pulldown Assay
This qualitative or semi-quantitative method is used to confirm direct binding between a compound and its protein target from a complex mixture like a cell lysate.
Principle: A derivative of the CRBN ligand (e.g., thalidomide) is immobilized on beads. These beads are then incubated with cell lysate. CRBN and its associated proteins (like DDB1) will bind to the immobilized ligand and can be "pulled down" from the lysate. The specificity of this interaction is confirmed by competing with a soluble version of the test compound.
Detailed Protocol:
-
Bead Preparation: Prepare affinity beads with an immobilized CRBN ligand.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., HEK293T or a multiple myeloma cell line).
-
Competition (Optional): Pre-incubate aliquots of the cell lysate with increasing concentrations of the soluble test compound (e.g., this compound) or a vehicle control.
-
Pulldown: Add the affinity beads to the cell lysate aliquots and incubate to allow binding.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) and analyze the eluate by Western blotting using antibodies against CRBN and DDB1. A decrease in the amount of pulled-down CRBN in the presence of the soluble competitor confirms specific binding.
Conclusion
The validation of CRBN engagement is a fundamental step in the development of novel therapeutics based on targeted protein degradation. This compound serves as a key building block for PROTACs, and its ability to effectively engage CRBN is critical to its function. The assays detailed in this guide—NanoBRET, TR-FRET, FP, and affinity pulldown—provide a robust toolkit for researchers to quantify and compare the performance of this compound against other CRBN ligands. A thorough understanding and application of these methodologies will facilitate the design and optimization of the next generation of protein degraders.
References
- 1. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Inactive Epimers in PROTAC Research: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A crucial aspect of rigorous PROTAC development is the use of appropriate negative controls to validate that the observed biological effects are a direct result of the intended protein degradation. Among the most robust controls is the use of an inactive epimer of the PROTAC, a stereoisomer that is designed to be deficient in a key aspect of the PROTAC's mechanism of action.
This guide provides a comprehensive comparison of an active PROTAC and its corresponding inactive epimer control, using the well-characterized BET degrader ARV-771 and its inactive diastereomer, ARV-766, as a case study. We will delve into the experimental data that demonstrates the importance of this control in confirming the mechanism of action and provide detailed protocols for key validation assays.
The Principle of the Inactive Epimer Control
The most common strategy for creating an inactive epimer control involves inverting the stereochemistry of a critical chiral center on the E3 ligase ligand. This modification is intended to abrogate binding to the E3 ligase while maintaining the PROTAC's ability to bind to the target protein.[1] For PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, this is often achieved by using the (S)-stereoisomer at a specific position on the hydroxyproline (B1673980) moiety, in contrast to the active (R)-stereoisomer.[1] This subtle change is designed to disrupt the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), thereby preventing subsequent ubiquitination and degradation of the target protein.
The BET degrader ARV-771 is a VHL-based PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation. Its inactive control, ARV-766, is a diastereomer of ARV-771 with the opposite configuration at the hydroxyproline, rendering it unable to bind to VHL.[2]
Quantitative Comparison of an Active PROTAC and its Inactive Epimer
To validate the mechanism of action, a series of experiments are conducted to compare the activity of the active PROTAC with its inactive epimer. The following tables summarize the key quantitative data comparing ARV-771 and ARV-766.
| Table 1: Target Protein Degradation | |
| Parameter | ARV-771 |
| Target Protein | BRD2/3/4 |
| Cell Line | 22Rv1 (Prostate Cancer) |
| DC50 (Degradation Concentration 50%) | < 5 nM[2] |
| Dmax (Maximum Degradation) | > 90% |
| Table 2: Binding Affinity | |
| Parameter | ARV-771 |
| Binding to BET Bromodomains (Target) | Comparable to JQ-1[2] |
| Binding to VHL (E3 Ligase) | Binds to VHL |
| Table 3: Cellular Activity | |
| Parameter | ARV-771 |
| Cell Line | 22Rv1, VCaP, LnCaP95 (Prostate Cancer) |
| Effect on Cell Proliferation | Potent anti-proliferative effect |
| Induction of Apoptosis | Induces apoptosis |
| c-MYC Suppression (Downstream Target) | IC50 < 1 nM[2] |
Experimental Workflows and Signaling Pathways
The validation of a PROTAC and its inactive control involves a systematic experimental workflow. This typically includes confirming target engagement, assessing ternary complex formation, quantifying protein degradation, and measuring downstream cellular effects.
The degradation of BET proteins by ARV-771 leads to the downregulation of the oncogene c-MYC, a key driver of prostate cancer. This ultimately results in cell cycle arrest and apoptosis.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments used to compare an active PROTAC and its inactive epimer control.
Western Blotting for Target Protein Degradation
This assay is used to quantify the levels of the target protein in cells after treatment with the PROTAC and its inactive control.
Materials:
-
Cell line of interest (e.g., 22Rv1)
-
Active PROTAC (e.g., ARV-771) and inactive epimer (e.g., ARV-766)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the active PROTAC and the inactive epimer for a specified time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Cell line of interest
-
Active PROTAC and inactive epimer
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-VHL) or the target protein (e.g., anti-BRD4)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor for 2 hours. Treat the cells with the active PROTAC, inactive epimer, or vehicle control for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-VHL) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein (e.g., anti-BRD4) and the E3 ligase (e.g., anti-VHL). A band for the target protein in the sample immunoprecipitated with the E3 ligase antibody (and vice versa) in the presence of the active PROTAC, but not the inactive epimer, confirms the formation of the ternary complex.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the PROTAC and its inactive control on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Active PROTAC and inactive epimer
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the active PROTAC and the inactive epimer. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
The use of an inactive epimer as a negative control is an indispensable tool in the development and validation of PROTACs. By demonstrating that a structurally similar but functionally impaired molecule fails to induce protein degradation and the associated downstream effects, researchers can confidently attribute the observed activity of the active PROTAC to its intended mechanism of action. The quantitative comparison of an active PROTAC and its inactive epimer across a range of biochemical and cellular assays provides a robust framework for validating new targeted protein degraders and advancing this promising therapeutic strategy.
References
Validating PROTAC Mechanism of Action: A Comparative Guide to Using CRBN Knockout Cells
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of experimental approaches, with a focus on the use of Cereblon (CRBN) knockout (KO) cells as a gold-standard method for validating that a PROTAC functions through its intended E3 ligase.
PROTACs represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules are designed to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] One of the most commonly recruited E3 ligases is CRBN.[3][4] Therefore, definitively demonstrating that a PROTAC's activity is dependent on CRBN is paramount. This guide will detail the experimental protocols, present quantitative data for comparison, and provide visual workflows to illustrate the validation process.
The Critical Role of CRBN Knockout Cells in PROTAC Validation
To confirm that a PROTAC mediates the degradation of a target protein through the recruitment of a specific E3 ligase, it is essential to demonstrate that the degradation is abolished in the absence of that ligase.[5] The generation of CRBN knockout cell lines using CRISPR-Cas9 technology provides a clean and robust system for this validation.[6] By comparing the degradation of the target protein in wild-type (WT) versus CRBN KO cells, researchers can unequivocally attribute the PROTAC's activity to a CRBN-dependent mechanism.
Alternative Validation Methods
While CRBN knockout cells provide the most definitive evidence, other methods are also employed to infer E3 ligase dependence. These include:
-
Competition with a high-affinity E3 ligase ligand: In this approach, cells are co-treated with the PROTAC and a high concentration of a small molecule that binds to the same E3 ligase (e.g., thalidomide (B1683933) or pomalidomide (B1683931) for CRBN). If the PROTAC-induced degradation is rescued, it suggests that the PROTAC and the competitor are vying for the same E3 ligase.
-
Chemical inhibition of the ubiquitin-proteasome system: Treatment with proteasome inhibitors (e.g., MG132 or bortezomib) or neddylation inhibitors (e.g., MLN4924) should block PROTAC-induced degradation, confirming the involvement of the ubiquitin-proteasome pathway.[5]
While useful, these methods can sometimes yield ambiguous results and do not provide the same level of certainty as genetic knockout.
Quantitative Data Comparison: WT vs. CRBN KO Cells
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[1] In a successful validation experiment, a CRBN-dependent PROTAC will exhibit potent degradation in wild-type cells but will be inactive in CRBN knockout cells.
| PROTAC Target | Cell Line | PROTAC DC50 (WT cells) | PROTAC Dmax (WT cells) | PROTAC Activity (CRBN KO cells) | Reference |
| BRD4 | Human cancer cell line | < 1 nM | >90% | Degradation Abolished | [2] |
| BTK | Ramos cells | 1-40 nM | Potent Degradation | Degradation Abolished | [7] |
| CDK6 | Jurkat cells | pDC50 of 9.1 | Significant Degradation | Degradation Abolished | [8] |
| c-ABL | K562 CML cells | Potent Degradation | Significant Degradation | Degradation Abolished | [9] |
Note: The data presented are illustrative examples based on published literature. Exact values are dependent on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols
Generation of CRBN Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework for generating CRBN knockout cell lines.
-
Guide RNA (gRNA) Design and Selection: Design two to three gRNAs targeting an early exon of the CRBN gene using online design tools. Select gRNAs with high predicted on-target efficiency and low off-target scores.
-
Vector Construction or Ribonucleoprotein (RNP) Formation: Clone the selected gRNA sequences into a Cas9-expressing vector (e.g., pX458) or synthesize the gRNAs and form RNP complexes with purified Cas9 protein.[10][11]
-
Transfection: Transfect the target cell line with the Cas9/gRNA expression vector or RNPs using a suitable method (e.g., lipofection or electroporation).[10]
-
Single-Cell Cloning: Isolate single cells through fluorescence-activated cell sorting (FACS) if using a fluorescent reporter vector, or by limiting dilution into 96-well plates.[10]
-
Expansion and Screening: Expand the single-cell clones and screen for CRBN knockout by Western blot analysis.
-
Genomic DNA Sequencing: Confirm the knockout at the genomic level by sequencing the targeted region of the CRBN gene to identify frameshift mutations.
Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess PROTAC-induced protein degradation.[1][3]
-
Cell Seeding and Treatment: Seed both wild-type and CRBN KO cells at an appropriate density. After 24 hours, treat the cells with a dose-response of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[1][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1][3]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[1][3]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[1]
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
To assess the selectivity of a PROTAC, quantitative mass spectrometry-based proteomics can be employed to analyze global protein expression changes following PROTAC treatment in both wild-type and CRBN KO cells.[12]
-
Sample Preparation: Treat WT and CRBN KO cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each sample with isobaric tags for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different samples. In WT cells, the target protein should be significantly downregulated, while in CRBN KO cells, this degradation should be absent. This method also reveals any potential off-target degradation in a CRBN-dependent or -independent manner.
Visualizing the Validation Workflow
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Validation
Caption: Workflow for validating PROTAC mechanism using CRBN knockout cells.
Logical Comparison of Validation Methods
Caption: Decision tree for validating E3 ligase dependence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 8. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
A Comparative Guide to CRBN Ligands: Lenalidomide-C4-NH2 Hydrochloride and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of many therapeutic strategies, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The choice of CRBN ligand is a critical determinant of the efficacy, selectivity, and pharmacological properties of the resulting degrader. This guide provides an objective comparison of Lenalidomide-C4-NH2 hydrochloride with other prominent CRBN ligands, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
Introduction to CRBN Ligands
CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is the target of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).[1][2] These molecules act as "molecular glues," inducing the degradation of neosubstrate proteins.[3] This mechanism has been harnessed in PROTAC technology, where a CRBN ligand is chemically linked to a ligand for a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]
This compound is a derivative of lenalidomide functionalized with a C4-amine linker, designed for the straightforward synthesis of PROTACs.[6][7] This guide will compare its performance, inferred from its parent molecule lenalidomide, with other widely used CRBN ligands: thalidomide, pomalidomide, and the next-generation CRBN E3 ligase modulator (CELMoD), iberdomide.
Comparative Performance of CRBN Ligands
The efficacy of a CRBN ligand is primarily determined by its binding affinity to CRBN and its ability to promote the degradation of target proteins when incorporated into a PROTAC. The following tables summarize key quantitative data for prominent CRBN ligands.
Table 1: CRBN Binding Affinities of Parent Ligands
| Ligand | Binding Affinity (IC50) to CRBN-DDB1 | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~30 µM[8] | ~250 nM[9] | Competitive Binding, Thermal Shift |
| Lenalidomide | ~3 µM[8] | ~178 nM[9] | Competitive Binding, Thermal Shift |
| Pomalidomide | ~3 µM[8] | ~157 nM[9] | Competitive Binding, Thermal Shift |
| Iberdomide (CC-220) | 0.06 µM[10] | Not Widely Reported | TR-FRET[10] |
Note: IC50 and Kd values can vary depending on the specific experimental conditions and assay format. It is important to consider the assay methodology when comparing values across different studies.
Table 2: Representative Degradation Performance of PROTACs Utilizing Different CRBN Ligands
| PROTAC Target | CRBN Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR (L858R) | VHL-based | 3.3 - 5.0 | Not Specified | HCC-827, H3255[11] |
| EGFR (L858R) | CRBN-based (Pomalidomide derivative) | 11 - 25 | Not Specified | HCC-827, H3255[11] |
| BCL-XL | VHL-based | 63 | 90.8 | MOLT-4[11] |
| ER | CRBN-based (Lenalidomide derivative) | 0.41 | Not Specified | MCF-7[11] |
| HDAC3 | VHL-based | 440 | 77 | Not Specified[7] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate better performance. The performance of a PROTAC is highly dependent on the target protein, linker composition, and cell line used.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the performance of CRBN ligands, specific experimental workflows are employed. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: CRBN-mediated protein degradation pathway initiated by a PROTAC.
References
- 1. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurorabiolabs.com [aurorabiolabs.com]
Pomalidomide vs. Lenalidomide: A Comparative Guide for PROTAC E3 Ligase Recruiter Selection
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[2][3] A critical component of any PROTAC is the E3 ligase-recruiting ligand. Among the most widely used are derivatives of immunomodulatory drugs (IMiDs) like Pomalidomide (B1683931) and Lenalidomide (B1683929), which recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][4]
This guide provides an objective comparison of Pomalidomide and Lenalidomide as CRBN recruiters for PROTACs, supported by experimental data and detailed methodologies to aid researchers in making informed design choices.
Mechanism of Action: The Ternary Complex
Both Pomalidomide and Lenalidomide function by acting as "molecular glues."[4][5] When incorporated into a PROTAC, the IMiD moiety binds to CRBN, a substrate receptor for the CUL4A E3 ubiquitin ligase complex.[1][4] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.[6] This proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can catalyze further degradation cycles.
Comparative Performance: Potency, Selectivity, and Off-Target Effects
While both molecules effectively recruit CRBN, there are key performance differences that influence their application in PROTAC design.
Binding Affinity to CRBN: Pomalidomide and Lenalidomide exhibit comparable, potent binding affinities to the CRBN-DDB1 complex, both of which are significantly stronger than their parent compound, Thalidomide.[4][7]
| Ligand | Binding Affinity (IC50) to CRBN-DDB1 | Binding Affinity (IC50) in Cell Lysates |
| Pomalidomide | ~157 nM[4] | ~2 µM[8][9] |
| Lenalidomide | ~178 nM[4] | ~2 µM[8][9] |
| Thalidomide | ~250 nM[4] | >10 µM[8] |
Degradation Potency and Efficacy: Despite similar binding affinities, Pomalidomide is generally considered a more potent intrinsic degrader of CRBN neosubstrates than Lenalidomide.[4] This enhanced intrinsic activity often translates to more efficient degradation of the target protein when Pomalidomide is incorporated into a PROTAC, resulting in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[1][4] For instance, Pomalidomide induces the degradation of the neosubstrate ARID2 more strongly than Lenalidomide.
| PROTAC Target | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR | Pomalidomide (Cpd 16) | 32.9 | >90 | A549[10] |
| HDAC8 | Pomalidomide (ZQ-23) | 147 | 93 | 293T[11] |
| KRAS G12C | Pomalidomide (KP-14) | ~1250 | Not specified | NCI-H358[12] |
| BET Proteins | Lenalidomide Derivatives | Varies | Varies | MM and Neuroblastoma lines[13] |
| Note: Data is compiled from different studies, and experimental conditions may vary. Direct comparison should be made with caution. |
Selectivity and Off-Target Effects: A significant challenge with Pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) transcription factors, such as IKZF1 and IKZF3.[4][14][15] This occurs because Pomalidomide itself can induce the formation of a ternary complex between CRBN and these proteins.[14] This off-target activity can be a liability, potentially leading to unintended cellular effects.
Conversely, Lenalidomide-based PROTACs can offer improved selectivity.[13] Strategic modifications to the Lenalidomide scaffold, such as at the 6-position, have been shown to control neosubstrate selectivity, allowing for the design of PROTACs that degrade the intended target while sparing certain neosubstrates.[16]
Structural Considerations in PROTAC Design
The choice of linker and its attachment point on the E3 ligase recruiter is a critical design element that can mitigate off-target effects and optimize potency.
-
Pomalidomide: The amino group on the phthalimide (B116566) ring of Pomalidomide provides a versatile and convenient point for linker attachment.[1] Attaching the linker at the C5 position of the phthalimide ring has been shown to be a crucial strategy to reduce the off-target degradation of zinc finger proteins, a known issue with some Pomalidomide-based degraders.[4]
-
Lenalidomide: The 4-amino group of Lenalidomide is a common site for linker attachment.[17] However, the optimal linker strategy for minimizing off-target effects with Lenalidomide may be more dependent on the specific target protein.[4]
Experimental Protocols
Validating the performance of a novel PROTAC requires a series of well-defined experiments.
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol quantifies the dose-dependent degradation of a target protein.[2][18]
Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of a PROTAC.[2]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (and a vehicle control) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[2]
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.[2] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot this against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
Protocol 2: Competitive CRBN Binding Assay
This assay quantitatively determines the binding affinity of a ligand to CRBN.[4]
Objective: To measure the IC50 value of a PROTAC's E3 ligase-recruiting moiety for CRBN.
Materials:
-
Purified recombinant human CRBN protein (or CRBN-DDB1 complex)
-
A fluorescently labeled tracer ligand that binds to CRBN
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Test compounds (Pomalidomide, Lenalidomide, or their PROTAC derivatives) serially diluted in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Assay Setup: To each well of the microplate, add a fixed concentration of the fluorescent tracer and the purified CRBN protein.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and maximal inhibition.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization or intensity in each well using a suitable plate reader.
-
Data Analysis: The binding of the fluorescent tracer to CRBN results in a high fluorescence polarization signal. Competitive binding by the test compound displaces the tracer, leading to a decrease in the signal. Calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.
Conclusion and Recommendations
The choice between Pomalidomide and Lenalidomide as a CRBN recruiter for PROTAC development is nuanced and depends on the specific goals of the project.
-
Pomalidomide is an excellent starting point when high degradation potency is the primary objective. Its intrinsic activity as a degrader is generally superior to Lenalidomide.[4] However, researchers must be vigilant about potential off-target degradation of zinc finger proteins. Employing a C5-linker attachment strategy is a recommended approach to mitigate this risk.[4]
-
Lenalidomide may be preferred when a better selectivity profile and minimization of off-target effects are critical.[13][16] While potentially requiring more optimization of the linker and POI binder to achieve the desired degradation potency, Lenalidomide-based PROTACs can offer a wider therapeutic window.
Ultimately, the optimal choice will be dictated by the specific therapeutic target and the desired balance between on-target potency and off-target selectivity.[4] A thorough experimental validation, including proteomic profiling, is essential to characterize the final PROTAC candidate fully.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The PROTAC Advantage: A Comparative Guide to Lenalidomide-C4-NH2 Hydrochloride in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase ligand is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Lenalidomide-C4-NH2 hydrochloride, a key Cereblon (CRBN) E3 ligase ligand, against other common alternatives, supported by experimental data to inform the rational design of next-generation protein degraders.
This compound serves as a crucial building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
The choice of the E3 ligase ligand significantly influences the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC. While pomalidomide (B1683931), a close analog of lenalidomide (B1683929), is often considered a more potent degrader of CRBN neosubstrates, lenalidomide-based PROTACs can offer a distinct advantage in terms of selectivity and physicochemical properties. This guide delves into these nuances, providing a data-driven comparison to aid in the selection of the optimal E3 ligase ligand for your PROTAC design.
Performance Comparison: Lenalidomide vs. Alternatives
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). Below is a comparative summary of the performance of lenalidomide-based PROTACs against those recruiting other E3 ligase ligands, with a focus on the well-characterized target, BRD4.
It is important to note that the data presented below is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. The specific target ligand and linker composition can significantly impact PROTAC performance.
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Lenalidomide-based | |||||
| PROTAC 4 | Lenalidomide | BRD4 | AML cells | pM range | >90 |
| PROTAC 5 | Lenalidomide | BxPC3 | Not Specified | >90 | |
| Pomalidomide-based | |||||
| PROTAC 1 | Pomalidomide | Burkitt's Lymphoma (BL) | < 1 | Not Reported | |
| ARV-825 | Pomalidomide | Burkitt's Lymphoma (BL) | < 1 | Not Reported | |
| VHL-based | |||||
| ARV-771 | VHL Ligand | Castration-Resistant Prostate Cancer (CRPC) | < 1 to < 5 | Not Reported | |
| MZ1 | VHL Ligand | H661, H838 | 8 to 23 | Complete at 100 nM |
The Selectivity Advantage of Lenalidomide
A key advantage of employing lenalidomide-based ligands lies in the potential for enhanced selectivity. Pomalidomide-based PROTACs have been associated with the off-target degradation of certain zinc finger transcription factors, a known liability of the parent compound.[1] Modifications to the lenalidomide scaffold, such as the C4-NH2 linker attachment point, can modulate the surface of the ternary complex, potentially mitigating these off-target effects. Research has shown that lenalidomide and its derivatives can be modified to control neosubstrate selectivity, offering a path to more targeted protein degradation.[2]
Physicochemical Properties
Emerging evidence suggests that lenalidomide-based PROTACs may possess more favorable physicochemical properties compared to their pomalidomide or thalidomide-based counterparts.[3] These improved properties can translate to better solubility, metabolic stability, and overall drug-like characteristics, which are crucial for the development of effective therapeutics.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathway and a general workflow for evaluating PROTAC efficacy.
Caption: Mechanism of action for a Lenalidomide-C4-NH2 based PROTAC.
References
A Comparative Guide to Quantitative Proteomics for Assessing PROTAC Selectivity
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
A critical aspect of PROTAC development is ensuring its selectivity—that it primarily degrades the intended target with minimal impact on other proteins (off-targets). Off-target degradation can lead to unintended cellular effects and toxicity.[5] Mass spectrometry-based quantitative proteomics has become the gold standard for globally and unbiasedly assessing the selectivity of PROTACs by identifying and quantifying thousands of proteins in a cell following treatment.[1] This guide compares the leading quantitative proteomics techniques used for this purpose, providing experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method.
PROTAC Mechanism of Action
The efficacy of a PROTAC hinges on its ability to successfully orchestrate a series of intracellular events, culminating in the degradation of the target protein. This process is catalytic, as the PROTAC molecule is released after degradation and can engage in further rounds.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target ubiquitination and proteasomal degradation.
Global Proteomics for Unbiased Selectivity Profiling
Global or "discovery" proteomics aims to identify and quantify as many proteins as possible from a biological sample to provide a comprehensive overview of cellular changes induced by a PROTAC. This is crucial for identifying both on-target effects and unexpected off-target degradation.[6]
Isobaric Labeling: Tandem Mass Tag (TMT) Proteomics
Isobaric labeling, most notably with Tandem Mass Tags (TMT), is a powerful technique for multiplexed protein quantification.[7] In this approach, peptides from different samples (e.g., vehicle control, different PROTAC concentrations) are chemically labeled with tags that have the same total mass. During mass spectrometry analysis, the tags fragment to release unique "reporter ions" of different masses, the intensities of which are used to determine the relative abundance of the peptide—and thus the protein—across the different samples.[8]
Caption: Workflow for TMT-based quantitative proteomics to assess PROTAC selectivity across different conditions.
The following table shows example data from a TMT experiment designed to assess the selectivity of a hypothetical BET-family degrader, "PROTAC-X".
| Protein | Gene | Function | Fold Change vs. Vehicle (PROTAC-X, 100 nM) | p-value | Assessment |
| BRD4 | BRD4 | Epigenetic Reader | -4.25 | 1.2e-6 | On-Target |
| BRD2 | BRD2 | Epigenetic Reader | -3.98 | 3.5e-6 | On-Target |
| BRD3 | BRD3 | Epigenetic Reader | -3.51 | 9.1e-6 | On-Target |
| CDK9 | CDK9 | Kinase | -1.15 | 0.21 | No Significant Change |
| ZFP91 | ZFP91 | Zinc Finger Protein | -2.50 | 4.8e-4 | Potential Off-Target |
| GAPDH | GAPDH | Housekeeping | -1.02 | 0.85 | No Significant Change |
Data is hypothetical for illustrative purposes.
-
Cell Culture and Treatment: Culture cells (e.g., Jurkat) to ~80% confluency. Treat cells with the PROTAC at the desired concentrations (e.g., DC50 value) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).[1][6]
-
Cell Lysis and Protein Quantification: Harvest and wash cells with ice-cold PBS. Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration for each lysate using a BCA assay.
-
Protein Digestion: Take an equal amount of protein from each sample (e.g., 100 µg). Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides overnight using trypsin.
-
Isobaric Labeling: Label the digested peptides from each condition with the respective TMT reagent according to the manufacturer's protocol. For example, vehicle control with TMT-126, PROTAC dose 1 with TMT-127N, etc.
-
Sample Pooling and Cleanup: Quench the labeling reaction and combine all samples into a single tube. Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (e.g., Orbitrap).[8] The instrument performs MS1 scans to measure peptide masses and MS2/MS3 scans to sequence peptides and quantify reporter ions.
-
Data Analysis: Process the raw mass spectrometry data using software like Proteome Discoverer or MaxQuant.[9] Identify peptides and proteins, and quantify the reporter ion intensities to calculate protein abundance ratios between samples. Perform statistical analysis to identify proteins with significant changes in abundance.
Label-Free Quantification (LFQ)
Label-Free Quantification (LFQ) is an alternative approach that determines the relative amount of proteins by directly comparing mass spectrometric signals of peptides across different runs.[10] The two main methods are based on integrating the peak area of peptide precursor ions or on spectral counting (counting the number of MS/MS spectra identified for a given protein).[10][11] LFQ offers a simpler and more cost-effective workflow as it avoids chemical labeling.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative evaluation of label-free quantification strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Label-free quantification - Wikipedia [en.wikipedia.org]
- 11. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
Expanding the Arsenal: A Comparative Guide to Alternative E3 Ligase Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation (TPD) is rapidly evolving. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have been the workhorses of proteolysis-targeting chimera (PROTAC) development, the field is actively seeking alternatives to overcome limitations such as acquired resistance and to expand the scope of degradable proteins. This guide provides an objective comparison of emerging alternative E3 ligase ligands, supported by experimental data, to inform the rational design of next-generation protein degraders.
The core principle of PROTAC technology involves hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. This is achieved by a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the formation of a ternary complex. This proximity leads to the ubiquitination and subsequent degradation of the target protein. The choice of E3 ligase is a critical determinant of a PROTAC's efficacy, selectivity, and potential for therapeutic application. Diversifying the repertoire of recruited E3 ligases offers the potential for tissue-specific degradation and new avenues for degrading proteins that have been intractable to VHL/CRBN-based approaches.[1][2]
This guide focuses on ligands developed for four promising alternative E3 ligases: Inhibitor of Apoptosis Proteins (IAP), Ring Finger Protein 114 (RNF114), DDB1 and CUL4 Associated Factor 16 (DCAF16), and Kelch-like ECH-associated protein 1 (KEAP1).
Mechanism of Action: PROTAC-Mediated Degradation
The fundamental mechanism for PROTACs, regardless of the recruited E3 ligase, follows a catalytic cycle initiated by the formation of a key ternary complex.
References
A Comparative Guide to Thalidomide Derivatives as Cereblon Ligands in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] A critical component of these heterobifunctional molecules is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system.[2] Among the most utilized E3 ligases is Cereblon (CRBN), primarily due to the availability of well-characterized, potent small molecule ligands derived from thalidomide (B1683933).[2][3] This guide provides an objective comparison of thalidomide and its key derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), as CRBN ligands in PROTACs, supported by experimental data and detailed methodologies.
Performance Comparison of Thalidomide Derivatives
Thalidomide and its analogs, lenalidomide and pomalidomide, are immunomodulatory drugs (IMiDs) that bind to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] In the context of PROTACs, these molecules serve to recruit the CRBN E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3] The choice between these derivatives can significantly impact the efficacy and selectivity of the resulting PROTAC.
Pomalidomide is often the preferred CRBN ligand in PROTAC design due to its generally stronger binding affinity for CRBN compared to thalidomide and lenalidomide.[6] This higher affinity can lead to more efficient formation of the ternary complex (POI-PROTAC-CRBN), which is a critical step for effective protein degradation.[6] Furthermore, the amino group on the phthalimide (B116566) ring of pomalidomide provides a versatile and sterically favorable point for linker attachment, often without compromising engagement with CRBN.[6] Lenalidomide-based PROTACs have also shown advantages, in some cases exhibiting higher levels of induced target degradation and better physicochemical properties than their pomalidomide-based counterparts.[7]
Quantitative Data Summary
The following table summarizes key performance metrics for PROTACs utilizing different thalidomide derivatives. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of degradation achieved. Lower DC50 values and higher Dmax values are indicative of a more potent PROTAC.
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Thalidomide derivative | HeLa | 15 | >95 | [8] |
| IDO1 | Thalidomide derivative | HeLa | 2.84 µM | - | [4][9] |
| ERα | Pomalidomide derivative (ARV-471) | MCF-7 | 1.8 | - | [10] |
| EGFR L858R | Pomalidomide derivative | HCC-827 | 11 | - | [10] |
| EGFR L858R | Pomalidomide derivative | H3255 | 25 | - | [10] |
Note: The data presented is representative and compiled from various sources. Direct comparison should be made with caution due to differences in experimental conditions, linker chemistry, and target proteins.
Alternative E3 Ligase Ligands
While CRBN is a popular choice, other E3 ligases are also utilized in PROTAC development, with the von Hippel-Lindau (VHL) E3 ligase being the most prominent alternative.[][12] The decision to use a CRBN or VHL ligand can be influenced by several factors.
CRBN Ligands (Thalidomide Derivatives):
-
Advantages: Generally smaller and possess more drug-like properties, including better cell permeability, compared to many VHL ligands.[3][] The chemistry is well-established and building blocks are readily available.[2]
-
Disadvantages: Can induce the degradation of endogenous "neosubstrates" (e.g., IKZF1, IKZF3), which can lead to off-target effects.[14]
VHL Ligands:
-
Advantages: VHL is predominantly cytosolic, which may be advantageous for targeting cytoplasmic proteins.[]
-
Disadvantages: VHL protein levels can be downregulated in hypoxic conditions, potentially impacting PROTAC potency in tumors.[]
The subcellular localization of the E3 ligase can also play a role in PROTAC design. CRBN can shuttle between the nucleus and cytoplasm, while VHL is primarily found in the cytoplasm.[] This can influence the accessibility of the PROTAC to nuclear or cytoplasmic targets.[]
Experimental Protocols
Accurate assessment of PROTAC performance requires robust experimental methodologies. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation
This method is used to quantify the reduction in the amount of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[14]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.[8]
CRBN Binding Assay (NanoBRET™)
This assay measures the engagement of a PROTAC with CRBN in live cells.
-
Cell Line: Use a cell line stably expressing NanoLuc®-CRBN.[15]
-
Assay Setup: Plate the NanoLuc®-CRBN cells in a 384-well plate.
-
Compound Addition: Add the test compounds (PROTACs or other CRBN ligands) at various concentrations.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to CRBN, such as BODIPY™-lenalidomide.[15]
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The binding of the test compound to CRBN will displace the fluorescent tracer, leading to a decrease in the BRET signal.[15]
-
Data Analysis: Plot the BRET signal against the compound concentration to generate a competition curve and determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of a CRBN-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Key differences between CRBN and VHL ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Redirecting [linkinghub.elsevier.com]
A Comparative Structural Analysis of Ternary Complexes with CRBN and VHL E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[][2] These bifunctional molecules induce the formation of a ternary complex, bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][5] The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and selectivity. Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the most extensively utilized for PROTAC design.[6][7][8]
This guide provides an objective comparison of the structural and functional characteristics of ternary complexes formed with CRBN and VHL E3 ligase ligands, supported by experimental data and detailed methodologies. Understanding the nuances of these two systems is paramount for the rational design of effective and selective protein degraders.
Structural and Functional Comparison of CRBN and VHL
CRBN and VHL present distinct paradigms for E3 ligase recruitment.[] CRBN, a substrate receptor for the CUL4A E3 ligase complex, possesses a binding pocket that accommodates immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs.[10][11] VHL, part of the CUL2 E3 ligase complex, recognizes a hydroxyproline (B1673980) motif, a feature exploited by VHL-recruiting ligands.[5][]
The nature of the ternary complexes formed with these two E3 ligases differs significantly. CRBN-based complexes are often described as more flexible, with the target protein and E3 ligase having more conformational freedom.[] In contrast, VHL-mediated ternary complexes tend to be more rigid and structurally defined.[] This structural disparity influences the cooperativity of ternary complex formation, a key parameter in PROTAC efficiency. Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, is often a hallmark of a stable and productive ternary complex.[][12]
Quantitative Data Summary
The following tables summarize key quantitative data for representative CRBN and VHL-based PROTACs, highlighting differences in binding affinities, degradation potencies, and cooperativity.
| Table 1: VHL-Based PROTAC Performance Data | |||||
| PROTAC | E3 Ligand | Target Protein | Binding Affinity (Kd) to E3 Ligase | Degradation Potency (DC50) | Cooperativity (α) |
| MZ1 | VH032 analog | BRD4 | ~185 nM | ~3.3 nM | >1 (Positive) |
| ARV-771 | VH032 analog | BET Bromodomains | Not specified | Potent | Not specified |
| AT1 | VH032 analog | BRD4 | Not specified | Potent | Pronounced |
| Table 2: CRBN-Based PROTAC Performance Data | |||||
| PROTAC | E3 Ligand | Target Protein | Binding Affinity (Kd) to E3 Ligase | Degradation Potency (DC50) | Cooperativity (α) |
| dBET1 | Pomalidomide | BET Bromodomains | ~250 nM | Potent | Not specified |
| dBET6 | Pomalidomide | BET Bromodomains | Not specified | Potent | Not specified |
| ARV-825 | Pomalidomide | BET Bromodomains | Not specified | Potent | Not specified |
Note: The data presented is compiled from various sources and specific experimental conditions may vary. Direct comparison between different studies should be made with caution.
Signaling Pathway and Experimental Workflow
The process of targeted protein degradation via PROTACs involves a series of orchestrated molecular events, beginning with the formation of the ternary complex. The experimental investigation of these complexes requires a multi-faceted approach, employing a range of biophysical and structural biology techniques.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for ternary complex analysis.
Logical Relationships in Ternary Complex Formation
The stability and productivity of a ternary complex are governed by a complex interplay of binary binding affinities and the cooperativity between the target protein and the E3 ligase.
Caption: Key factors influencing ternary complex formation.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ternary complexes. Below are protocols for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the real-time binding kinetics and affinity of binary and ternary interactions.[][13]
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) for PROTAC-protein and protein-protein interactions within the ternary complex.
-
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the PROTAC alone to measure the binary interaction with the E3 ligase.
-
Ternary Complex Formation: In separate experiments, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface. Alternatively, inject the target protein in the presence of a constant concentration of the PROTAC.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary complex formation) to extract kinetic parameters. The cooperativity (α) can be calculated from the binding affinities of the binary and ternary complexes.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[][13]
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.
-
Methodology:
-
Sample Preparation: Place one binding partner (e.g., the E3 ligase) in the sample cell and the other binding partner (e.g., the target protein) and the PROTAC in the injection syringe.
-
Titration: Perform a series of injections of the syringe solution into the sample cell while monitoring the heat released or absorbed.
-
Control Experiments: Conduct control titrations, such as injecting the PROTAC and target protein into buffer, to account for heats of dilution.
-
Data Analysis: Integrate the heat flow data and fit to a suitable binding model to determine the thermodynamic parameters.
-
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides atomic-level insights into the three-dimensional structure of the ternary complex, revealing key protein-protein and protein-ligand interactions.[6][14]
-
Objective: To obtain a high-resolution crystal structure of the target-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Protein Expression and Purification: Express and purify high-quality, homogenous samples of the target protein and the E3 ligase complex.
-
Complex Formation: Incubate the purified proteins with the PROTAC in a stoichiometric ratio to form the ternary complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the ternary complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the structure using molecular replacement or other phasing methods.
-
Structure Refinement and Analysis: Refine the atomic model against the experimental data and analyze the structure to identify key interactions.
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of Large and Flexible Complexes
Cryo-EM is particularly advantageous for studying large, dynamic, or heterogeneous complexes that are difficult to crystallize.[15][16][17][18][19]
-
Objective: To determine the three-dimensional structure of the ternary complex, especially for systems that are not amenable to X-ray crystallography.
-
Methodology:
-
Sample Preparation: Prepare the purified ternary complex and apply a small volume to an EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D density map.
-
Model Building and Analysis: Dock atomic models of the individual components into the cryo-EM map and refine the overall structure. Analyze the resulting model to understand the architecture of the complex.
-
Cellular Degradation Assays (e.g., Western Blot, NanoBRET)
These assays are essential to confirm that the formation of a ternary complex translates into the degradation of the target protein in a cellular context.[3][4][20]
-
Objective: To measure the potency (DC50) and maximal degradation (Dmax) of a PROTAC in cells.
-
Methodology (Western Blot):
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax.
-
-
Methodology (NanoBRET):
-
Cell Engineering: Co-express the target protein fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag in cells.
-
Cell Treatment: Treat the cells with the HaloTag ligand and a range of PROTAC concentrations.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the proximity of the target protein and the E3 ligase.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation in live cells.
-
Conclusion
The choice between CRBN and VHL as the E3 ligase for a PROTAC project is a multifaceted decision that depends on the specific target protein, the desired cellular context, and the intended therapeutic application. VHL-based PROTACs often lead to more structurally defined and rigid ternary complexes, which can be advantageous for achieving high cooperativity and selectivity. CRBN, on the other hand, may offer greater flexibility in accommodating a wider range of target proteins. A thorough structural and biophysical characterization of the ternary complex is indispensable for understanding the mechanism of action and for the rational design of next-generation protein degraders. The experimental protocols outlined in this guide provide a framework for a comprehensive evaluation of ternary complexes, enabling researchers to make informed decisions and accelerate the development of novel therapeutics.
References
- 2. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 20. Ternary Complex Formation [promega.sg]
A Comparative Analysis of Linker Attachment Points on Cereblon Ligands for Targeted Protein Degradation
For researchers and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often nuanced, aspect of this design is the point of linker attachment on the Cereblon (CRBN) E3 ligase ligand. This guide provides a comparative study of various linker attachment points on common CRBN ligands, supported by experimental data, to inform the development of next-generation protein degraders.
The selection of the linker and its attachment site on the CRBN ligand can profoundly influence the stability of the PROTAC molecule, its binding affinity to CRBN, and its ability to induce the degradation of both the target protein and off-target neosubstrates.[1][2][3] This guide focuses on derivatives of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), which are the most prevalently used CRBN ligands in PROTAC design.[4][5][6][7]
Quantitative Data Summary
The hydrolytic stability of CRBN ligands and their linker conjugates is a crucial parameter for the efficacy and durability of PROTACs. The following table summarizes the stability of various thalidomide and lenalidomide derivatives with different linker attachment points in a phosphate (B84403) buffer at pH 7.4.
| Compound | Parent Ligand | Linker Attachment Position | Linker Type | Half-life (t½) at pH 7.4 [h] |
| T01 | Thalidomide | 4-position (phthalimide) | Alkyl | > 48 |
| T02 | Thalidomide | 4-position (phthalimide) | Ether | > 48 |
| T03 | Thalidomide | 5-position (phthalimide) | Alkyl | > 48 |
| T04 | Thalidomide | 5-position (phthalimide) | Ether | > 48 |
| T05 | Thalidomide | 4-position (phthalimide) | Alkylether | > 48 |
| T09 | Thalidomide | 5-position (phthalimide) | Alkylether | > 48 |
| L01 | Lenalidomide | 4-position (phthalimide) | Alkyl | > 48 |
| L02 | Lenalidomide | 4-position (phthalimide) | Ether | > 48 |
| L03 | Lenalidomide | 5-position (phthalimide) | Alkyl | > 48 |
| L04 | Lenalidomide | 5-position (phthalimide) | Ether | > 48 |
| L05 | Lenalidomide | 4-position (phthalimide) | Alkylether | > 48 |
| L06 | Lenalidomide | 5-position (phthalimide) | Alkylether | > 48 |
Data adapted from a study on the influence of linker attachment points on the stability of Cereblon ligands.[1]
The data indicates that lenalidomide-derived conjugates generally exhibit good stability.[1] For thalidomide-based compounds, the type of linker and its attachment point can significantly impact stability and neosubstrate degradation.[1] For instance, attaching the linker at the 5-position of the phthalimide (B116566) unit has been shown to reduce the degradation of the neosubstrate IKZF1.[1]
Pomalidomide is generally considered a more potent degrader of CRBN neosubstrates than lenalidomide.[8] Strategic placement of a linker at the C5 position of the pomalidomide phthalimide ring can mitigate the off-target degradation of endogenous zinc finger transcription factors.[8]
Experimental Protocols
Synthesis of CRBN Ligand-Linker Conjugates:
A representative synthetic protocol for preparing thalidomide and lenalidomide analogs with linker attachments involves the following key steps:
-
Preparation of Phthalic Anhydrides: Functionalized phthalic anhydrides serve as the starting material for introducing the linker at the desired position (e.g., 4- or 5-position).
-
Condensation with 3-aminopiperidine-2,6-dione (B110489): The functionalized phthalic anhydride (B1165640) is condensed with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like acetic acid, followed by heating to form the thalidomide or lenalidomide core.[1]
-
Linker Coupling: The synthesized CRBN ligand containing a reactive functional group (e.g., a bromoalkyl group) is then coupled to a polyethylene (B3416737) glycol (PEG)-based linker. The linker is typically equipped with a terminal functional group for subsequent conjugation to a target protein ligand.[1]
Hydrolytic Stability Assay:
The stability of the synthesized CRBN ligand-linker conjugates is assessed under physiological conditions:
-
Sample Preparation: The test compounds are dissolved in a suitable organic solvent (e.g., DMSO) and then diluted in a phosphate buffer (pH 7.4) to a final concentration.
-
Incubation: The samples are incubated at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quantification: The concentration of the remaining compound at each time point is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Half-life Calculation: The half-life (t½) of the compound is calculated from the degradation profile.[1]
Neosubstrate Degradation Assay (Western Blot):
The ability of the CRBN ligand-linker conjugates to induce the degradation of neosubstrates like IKZF1 and IKZF3 is evaluated using Western blotting:
-
Cell Culture and Treatment: A suitable cell line (e.g., MM.1S multiple myeloma cells) is cultured and treated with the test compounds at various concentrations for a specific duration (e.g., 16 hours).[1]
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for the neosubstrate of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH).
-
Detection: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the extent of protein degradation.[1]
Visualizations
Caption: Mechanism of action for a CRBN-based PROTAC.
Caption: Workflow for comparing CRBN ligand linker attachments.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. | BioGRID [thebiogrid.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Degradation Kinetics of PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation kinetics of various Proteolysis Targeting Chimeras (PROTACs). By presenting key experimental data and detailed methodologies, this document aims to facilitate the evaluation and selection of these novel therapeutic agents.
Introduction to PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The efficacy of a PROTAC is largely determined by its degradation kinetics, which are characterized by parameters such as the maximum degradation (Dmax), the half-maximal degradation concentration (DC50), and the degradation rate constant (kdeg).
Quantitative Comparison of PROTAC Degradation Kinetics
The following table summarizes the degradation kinetics of several well-characterized PROTACs targeting different proteins implicated in various diseases. The data has been compiled from multiple studies to provide a comparative overview.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) | kdeg (min⁻¹) |
| BRD4 Degraders | ||||||
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 - < 5 | Not Reported | Not Reported |
| MZ1 | BRD4 (preferential) | VHL | H661, H838 | 8 - 23 | Complete at 100 nM | Not Reported |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 - 1 | Not Reported | Not Reported |
| FLT3 Degraders | ||||||
| LWY-713 | FLT3 | CRBN | MV4-11 | 0.614 | 94.8 | Not Reported |
| Unnamed | FLT3 | CRBN | MV4-11 | 0.98 | 85 | Not Reported |
| Unnamed | FLT3 | CRBN | MV4-11 | 1.26 | 86.8 | Not Reported |
| BCR-ABL Degraders | ||||||
| Arg-PEG1-Dasa | BCR-ABL | N-end rule E3 ligases | K562 | ~0.36 | Not Reported | Not Reported |
| DAS-6-2-2-6-CRBN | BCR-ABL/c-ABL | CRBN | K562 | EC50 of 4.4 | >75 at 25 nM | Not Reported |
| Androgen & Estrogen Receptor Degraders | ||||||
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >95 | Not Reported |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | 0.9 | >90 | Not Reported |
Note on kdeg values: While the degradation rate constant (kdeg) is a critical parameter for understanding the dynamics of PROTAC-mediated degradation, it is not as consistently reported in a standardized format across the literature as Dmax and DC50 values. Therefore, a direct comparative table of kdeg values is not feasible at this time.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial for their development. The following are detailed methodologies for key experiments used to determine the degradation kinetics of PROTACs.
Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[1]
a. Cell Culture and Treatment:
-
Seed cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a predetermined time period (typically 4-24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Immunoblotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
HiBiT/NanoBRET Assay for Live-Cell Protein Degradation
The HiBiT assay is a sensitive, real-time method for quantifying protein degradation in live cells.[2][3]
a. Cell Line Generation:
-
Use CRISPR/Cas9 gene editing to knock in the 11-amino-acid HiBiT tag at the endogenous locus of the gene encoding the target protein in a cell line stably expressing the LgBiT protein.
b. Assay Protocol:
-
Seed the HiBiT-tagged cells in a 96-well white plate.
-
Treat the cells with a serial dilution of the PROTAC or DMSO as a control.
-
Add a lytic reagent containing the NanoLuc® substrate to the cells after the desired incubation time (for endpoint assays) or monitor luminescence in real-time for kinetic assays.
c. Data Analysis:
-
Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of HiBiT-tagged protein.
-
For endpoint assays, normalize the luminescence to the vehicle control and plot a dose-response curve to determine DC50 and Dmax.
-
For kinetic assays, the degradation rate constant (kdeg) can be determined by fitting the luminescence data over time to an appropriate kinetic model.
Visualizing PROTAC Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC degradation kinetics.
References
Safety Operating Guide
Proper Disposal of Lenalidomide-C4-NH2 Hydrochloride: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Lenalidomide-C4-NH2 hydrochloride based on publicly available safety data and general laboratory safety protocols. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations.
This compound is a chemical used in research and drug development. As a derivative of lenalidomide, a known teratogen and potent pharmaceutical compound, it requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment.[1] The following guide provides essential safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to understand its hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] The parent compound, lenalidomide, is a suspected human developmental toxicant.[1] Therefore, stringent safety measures are mandatory.
Personal Protective Equipment (PPE): All personnel handling the compound, including during disposal, must wear the following PPE:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Lab Coat: A disposable or dedicated lab coat.
-
Eye Protection: Safety goggles with side shields or a face shield.[2]
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of dust or aerosol formation.[3]
All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
Data Presentation: Safety and Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[2] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| Reproductive Toxicity (Suspected) | H360: May damage fertility or the unborn child.[1][5] | P201: Obtain special instructions before use.[5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is that it must be treated as a hazardous pharmaceutical waste.[6][7] It must not be disposed of in the regular trash or poured down the drain.[3][8] The disposal process involves segregation, containment, labeling, and transfer to a certified hazardous waste handler, typically coordinated through the institution's EHS office.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step. Three main types of waste will be generated:
-
Solid Waste: This includes contaminated consumables such as gloves, disposable lab coats, bench paper, pipette tips, and weighing papers.
-
Procedure:
-
-
Liquid Waste: This includes unused solutions, rinsate from cleaning glassware, and other aqueous or solvent-based mixtures containing the compound.
-
Procedure:
-
Designate a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) bottle) for liquid waste.
-
Never mix incompatible waste streams.
-
Collect all liquid waste in this container.
-
Keep the container securely capped and stored in secondary containment to prevent spills.[9][10]
-
-
-
Sharps Waste: This includes any contaminated needles, syringes, glass vials, or Pasteur pipettes.
Step 2: Labeling of Waste Containers
Proper labeling is a regulatory requirement and ensures safe handling.
-
Procedure:
-
Clearly label every waste container (solid, liquid, and sharps) with the words "Hazardous Waste ".[4][8]
-
List the full chemical name: "This compound ". Do not use abbreviations.[4]
-
For liquid mixtures, list all components and their approximate percentages.
-
Include the name of the principal investigator, laboratory room number, and the date the waste was first added to the container.[8]
-
Step 3: Storage and Final Disposal
-
Procedure:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[12]
-
Ensure waste is segregated from incompatible materials.
-
Once a container is full, or if waste generation is complete, contact your institution's EHS office to schedule a waste pickup.[8]
-
EHS will transport the waste for final disposal, which is typically high-temperature incineration at a licensed facility.[7]
-
Protocol for Accidental Spills
In the event of a spill, immediate and proper cleanup is essential to prevent exposure.
-
Procedure:
-
Alert personnel in the immediate area and restrict access.
-
Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and eye protection.
-
For solid spills: Gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust.[1]
-
For liquid spills: Cover with an appropriate absorbent material (e.g., diatomite or universal binders).[2]
-
Carefully collect all contaminated materials and place them into the designated solid hazardous waste container.
-
Decontaminate the spill area twice with a suitable solvent (e.g., alcohol), collecting all cleaning materials as hazardous waste.[1][2]
-
Protocol for Empty Container Disposal
Empty stock containers of this compound must also be managed as hazardous waste.
-
Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect all three rinses as hazardous liquid waste.[9]
-
After triple-rinsing, deface or remove the original label.[3]
-
The rinsed, defaced container can then typically be disposed of in the regular laboratory glass or solid waste stream, but confirm this procedure with your EHS office.[3][4]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of Lenalidomide-C4-NH2 HCl waste.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides comprehensive, procedural guidance for the safe handling of Lenalidomide-C4-NH2 hydrochloride, a potent cytotoxic compound. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the hazardous nature of this compound necessitates stringent control measures to minimize any potential contact. The following table summarizes key safety data.
| Parameter | Value/Recommendation | Source |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent cytotoxic compound with minimal exposure. | [1] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [1] |
| Respiratory Tract Irritation | Category 3 (May cause respiratory irritation) | [1] |
| Glove Standard | ASTM D6978-05 rated chemotherapy gloves | [2][3] |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
1.1. Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, treat as a spill and follow the spill cleanup protocol.
-
1.2. Personal Protective Equipment (PPE) for Unpacking: Wear one pair of chemotherapy-rated gloves and a lab coat.
-
1.3. Transport: Use a sealed, leak-proof secondary container to transport the compound to the designated storage area.
-
1.4. Storage: Store in a clearly labeled, dedicated, and ventilated area away from incompatible materials. The storage area should be secured and access restricted to authorized personnel.
Preparation and Handling
All handling of this compound powder must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to prevent aerosolization and exposure.
-
2.1. Required PPE:
-
Gloves: Double-gloving with chemotherapy-rated gloves (ASTM D6978-05) is mandatory.[2][3] The outer glove should be changed immediately if contaminated.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields or a full-face shield.
-
-
2.2. Weighing and Reconstitution:
-
Perform all manipulations on a disposable, plastic-backed absorbent pad within the BSC to contain any potential spills.
-
Use dedicated equipment (spatulas, weighing boats, etc.) that is either disposable or decontaminated after each use.
-
To minimize aerosol generation when handling the powder, gently scoop the material. Avoid pouring or creating dust.
-
When reconstituting, slowly add the solvent to the powder to prevent splashing.
-
Spill Management
A cytotoxic spill kit must be readily available in all areas where the compound is handled.
-
3.1. Small Spill (<5 mL or 5 g) inside a BSC:
-
Keep the BSC running.
-
Wearing the appropriate PPE (double gloves, gown), cover the spill with an absorbent pad.
-
For powder spills, gently cover with a damp absorbent pad to avoid raising dust.[4]
-
Collect the absorbent material and any broken glass with a scoop and place it in a designated cytotoxic waste bag.
-
Clean the spill area twice with a detergent solution, followed by a rinse with purified water.[4]
-
Place all contaminated materials in the cytotoxic waste bag.
-
Remove the outer pair of gloves and dispose of them in the waste bag before exiting the BSC.
-
-
3.2. Large Spill (>5 mL or 5 g) or any spill outside a BSC:
-
Evacuate the immediate area and restrict access.
-
Alert others and retrieve the cytotoxic spill kit.
-
Don the following PPE from the spill kit: double chemotherapy-rated gloves, a disposable gown, eye protection, and an N95 respirator.[5]
-
Gently cover the spill with absorbent pads from the kit. For powders, use damp cloths or towels to cover the spill.[4]
-
Working from the outside in, collect all contaminated materials and place them in the designated cytotoxic waste container.
-
Clean the area twice with a detergent solution and then rinse with water.[4]
-
Dispose of all cleaning materials and contaminated PPE in the cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
4.1. Waste Segregation:
-
Sharps: All needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Gloves, gowns, absorbent pads, and other contaminated disposable materials must be placed in a leak-proof, sealable bag or container clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Unused solutions should be collected in a sealed, labeled "Cytotoxic Liquid Waste" container. Do not pour down the drain.
-
-
4.2. Final Disposal:
-
All cytotoxic waste containers must be securely sealed before removal from the laboratory.
-
Follow your institution's hazardous waste disposal procedures for collection and incineration by a licensed waste management contractor.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a research setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
